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Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate Documentation Hub

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  • Product: Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate
  • CAS: 15854-05-4

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling of 3,4-Dimethoxyphenyl Butenoate Derivatives

This guide is structured as a high-level technical manual for researchers characterizing the physicochemical behavior of 3,4-dimethoxyphenyl butenoate derivatives . These compounds, sharing structural homology with pheny...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for researchers characterizing the physicochemical behavior of 3,4-dimethoxyphenyl butenoate derivatives . These compounds, sharing structural homology with phenylpropanoids and bioactive esters, present specific challenges regarding lipophilicity, crystal lattice energy, and hydrolytic instability.[1]

Executive Summary

The solubility profile of 3,4-dimethoxyphenyl butenoate derivatives is governed by a competitive interaction between lipophilicity-driven aggregation and hydrolytic degradation .[1] As lipophilic esters (Predicted LogP


 2.5–3.5), these compounds typically exhibit BCS Class II  behavior (Low Solubility, High Permeability).[1]

This guide provides a definitive workflow to decouple kinetic solubility (precipitation from DMSO) from thermodynamic solubility (equilibrium saturation), while strictly controlling for the ester's susceptibility to base-catalyzed hydrolysis.[1]

Part 1: Structural Analysis & Physicochemical Context[1]

The "Brick Dust" vs. "Grease Ball" Assessment

Understanding the solid-state nature of the derivative is the first step in predicting solubility.

  • The 3,4-Dimethoxy Moiety: The planar benzene ring with two methoxy groups facilitates strong

    
    -
    
    
    
    stacking and crystal packing.[1] This often results in "Brick Dust" behavior—high melting point solids where solubility is limited by the energy required to break the crystal lattice.
  • The Butenoate Linker: The

    
    -unsaturated ester adds rigidity compared to saturated analogs.[1] While this conjugation stabilizes the molecule electronically, the ester bond remains a "soft spot" for nucleophilic attack (hydrolysis) in aqueous buffers.
    
Predicted Physicochemical Parameters

Based on structural fragment contribution (ClogP) and analog data (e.g., 1,4-dimethoxybenzene, ethyl cinnamate).[1]

ParameterApproximate RangeImplication for Profiling
LogP (Octanol/Water) 2.5 – 3.5High affinity for lipid bilayers; requires cosolvents for aqueous assays.[1]
Aqueous Solubility < 100

g/mL (pH 7.[1]4)
Likely requires high-sensitivity detection (LC-MS/MS or UPLC-UV).[1]
pKa Neutral (Molecule)No ionization at physiological pH; solubility is pH-independent unless hydrolysis occurs.[1]
Hydrolysis Product pKa ~4.5 (Acid) / ~10 (Phenol)Degradation products will be ionized, artificially inflating "apparent" solubility readings.[1]

Part 2: Experimental Protocols

Kinetic Solubility Screening (High-Throughput)

Purpose: Rapidly estimate the concentration limit for biological assays (preventing "crashing out" during screening).[1] Method: DMSO "Spike" into Buffer.[1]

Protocol:

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO. Ensure complete dissolution (sonicate if necessary).[1]

  • Stepwise Addition: Spike the DMSO stock into PBS (pH 7.4) to achieve final concentrations of 1, 10, 50, and 100

    
    M. Keep final DMSO concentration < 1% (v/v).
    
  • Incubation: Shake for 90 minutes at 25°C.

  • Detection: Measure light scattering via Nephelometry or UV-Vis absorption shift (300–400 nm range).[1]

  • Readout: The "Kinetic Solubility Limit" is the concentration immediately preceding the onset of turbidity.[1]

Critical Insight: Kinetic solubility is almost always higher than thermodynamic solubility because the compound is in a metastable, supersaturated state.[1] Do not use this value for formulation stability.

Thermodynamic Solubility (The Gold Standard)

Purpose: Determine the true equilibrium solubility for formulation and CMC (Chemistry, Manufacturing, and Controls). Method: Saturation Shake-Flask (Modified OECD Guideline 105).[1]

Protocol:

  • Supersaturation: Add excess solid compound (approx. 2–5 mg) to 1 mL of buffer (pH 1.2, 7.4) in a glass vial.

  • Equilibration: Agitate at 25°C or 37°C for 24 to 48 hours .

    • Note: For esters, limit time to 24h to minimize hydrolysis artifacts.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF membrane (0.22

    
    m).
    
    • Pre-saturation Rule: Discard the first 200

      
      L of filtrate to prevent drug loss due to filter adsorption.
      
  • Quantification: Analyze the supernatant via HPLC-UV/Vis.

The Hydrolysis Trap (Quality Control)

Because these are esters, a "soluble" reading might actually be the soluble degradation product (3,4-dimethoxyphenol or butenoic acid).[1]

Validation Step: Run a chromatogram of the solubility filtrate.[1]

  • Peak A (Parent): The actual solubility.

  • Peak B/C (Hydrolysis Products): If these exist, your solubility data is compromised.[1]

  • Correction: If degradation > 5%, perform the experiment at 4°C or use a shorter equilibration time (e.g., 4–6 hours).

Part 3: Visualization of Workflows

Diagram 1: Solubility Profiling Decision Tree

This workflow illustrates the logical progression from solid material to validated solubility data, incorporating the critical stability check.

SolubilityWorkflow Start Solid 3,4-Dimethoxyphenyl Butenoate Derivative DMSO_Stock Prepare 10mM DMSO Stock Start->DMSO_Stock Thermo_Test Thermodynamic Solubility (Shake Flask Method) Start->Thermo_Test Excess Solid Kinetic_Test Kinetic Solubility (Nephelometry/Turbidity) DMSO_Stock->Kinetic_Test Spike into Buffer Kinetic_Test->Thermo_Test Range Finding HPLC_Analysis HPLC-UV/MS Analysis Thermo_Test->HPLC_Analysis Filtrate Stability_Check Check for Hydrolysis? (Parent vs. Metabolite) HPLC_Analysis->Stability_Check Valid_Data Valid Solubility Profile Stability_Check->Valid_Data >95% Parent Invalid_Data Artifact: Measured Degradation Product Stability_Check->Invalid_Data <95% Parent Invalid_Data->Thermo_Test Repeat at 4°C or pH 4.0

Caption: Figure 1. Decision tree for distinguishing true solubility from hydrolytic degradation artifacts.

Diagram 2: Hydrolysis-Solubility Competition

This diagram details the specific chemical risks associated with the butenoate ester bond during aqueous profiling.[1]

HydrolysisPath cluster_0 Experimental Risk Compound Parent Ester (Low Solubility) Transition Tetrahedral Intermediate Compound->Transition Slow Dissolution Water Aqueous Buffer (pH > 7.0) Water->Transition Nucleophilic Attack Products Hydrolysis Products (High Solubility) Transition->Products Rapid Collapse Warning If k_hydrolysis > k_dissolution, measured 'solubility' is actually the concentration of phenol/acid.

Caption: Figure 2. The kinetic competition between dissolution and degradation. High pH accelerates hydrolysis, falsifying solubility data.[1]

Part 4: Solubilization Strategies for Bioassays

If the intrinsic aqueous solubility is insufficient for efficacy studies (< 10


M), employ the following formulation strategies.
Cosolvent Systems

For in vitro assays, simple binary mixtures are often sufficient.[1]

  • DMSO: Up to 0.1% - 0.5% is generally tolerated by cells; up to 5% for enzymatic assays.[1]

  • PEG 400: A polyethylene glycol spacer.[1] Use 10–20% v/v in water to disrupt the water lattice and accommodate the lipophilic ester.

Surfactants & Complexation

For in vivo (animal) studies, avoid high DMSO.[1]

  • Cyclodextrins (HP-

    
    -CD):  The hydrophobic cavity of hydroxypropyl-
    
    
    
    -cyclodextrin is ideal for the 3,4-dimethoxyphenyl ring.[1]
    • Protocol: Prepare 20% (w/v) HP-

      
      -CD in water.[1] Add excess drug, sonicate for 30 mins, filter.[1]
      
  • Polysorbate 80 (Tween 80): Use at 0.1% – 1.0% to form micelles that encapsulate the ester.[1]

Part 5: Data Interpretation & Reporting[1]

When reporting solubility data for these derivatives, use the following table structure to ensure clarity and reproducibility.

ParameterExperimental ConditionValue (Example)Interpretation
Kinetic Solubility PBS, pH 7.4, 2% DMSO, 90 min45

M
Max concentration for screening assays.[1]
Thermodynamic Solubility Water, pH 7.0, 24h Shake12

g/mL
True equilibrium solubility.[1]
Thermodynamic Solubility SGF (Simulated Gastric Fluid), pH 1.215

g/mL
Solubility in the stomach (likely stable).[1]
Stability Index % Remaining after 24h (pH 7.4)88%WARNING: 12% degradation observed.[1]
Final Recommendation

For 3,4-dimethoxyphenyl butenoate derivatives, pH-dependent stability is the variable that most often corrupts solubility data.[1] Always verify peak purity via HPLC. If the compound degrades at pH 7.4, determine solubility at pH 4.0–5.0 (where esters are generally most stable) and use a theoretical extrapolation for neutral pH.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. (1995).[1] Test No. 105: Water Solubility.[1][2] Organization for Economic Cooperation and Development.[1][2] Link[1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] Link

  • Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][3] (Provides foundational data for benzenoid derivatives). Link

  • PubChem Compound Summary. (2024). 1,4-Dimethoxybenzene (Analog Data).[1][4] National Center for Biotechnology Information.[1] Link[1]

  • Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1][5] Link

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

This guide provides a comprehensive overview of the synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate, a valuable intermediate in the development of novel pharmaceutical compounds. We will delve into the cor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate, a valuable intermediate in the development of novel pharmaceutical compounds. We will delve into the core chemical principles, provide a detailed experimental protocol, and offer insights grounded in extensive laboratory experience. The primary focus will be on the Knoevenagel condensation, the most efficient and widely adopted method for this transformation.

Strategic Overview: The Knoevenagel Condensation

The synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is most effectively achieved through the Knoevenagel condensation. This classic reaction in organic chemistry involves the nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] Its elegance lies in its efficiency for forming carbon-carbon double bonds under relatively mild conditions.[3]

In this specific synthesis, the reaction joins two key building blocks:

  • The Carbonyl Component: 3,4-Dimethoxyacetophenone

  • The Active Methylene Component: Ethyl Cyanoacetate

The choice of a weak base as a catalyst is crucial. Strong bases are avoided as they can induce the self-condensation of the ketone reactant.[1]

The Reactants: A Closer Look

A thorough understanding of the starting materials is fundamental to a successful synthesis.

  • 3,4-Dimethoxyacetophenone: This aromatic ketone serves as the electrophile in the reaction.[4] Its carbonyl carbon is the target for the nucleophilic attack. It is a versatile compound used as an intermediate in the synthesis of various pharmaceuticals.[4] Several synthetic routes exist for its preparation, including the Friedel-Crafts acylation of veratrole.[5]

  • Ethyl Cyanoacetate: This organic compound is characterized by a methylene group activated by two adjacent electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt).[6] This dual activation significantly increases the acidity of the methylene protons, allowing for easy deprotonation by a mild base to form a stabilized carbanion (enolate), the key nucleophile in the Knoevenagel condensation.[1][6]

Table 1: Physicochemical Properties of Reactants
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
3,4-DimethoxyacetophenoneC₁₀H₁₂O₃180.20295-297
Ethyl CyanoacetateC₅H₇NO₂113.11205-207

The Reaction Mechanism: A Step-by-Step Analysis

The Knoevenagel condensation proceeds through a well-established, multi-step mechanism.

  • Deprotonation: A weak base (e.g., piperidine, ammonium acetate) removes a proton from the active methylene group of ethyl cyanoacetate, creating a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxyacetophenone. This results in the formation of a tetrahedral β-hydroxy intermediate.[2]

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often spontaneously, to form the stable, conjugated α,β-unsaturated product: Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate.[2] The formation of the extended conjugated system is the thermodynamic driving force for this final step.

The overall reaction predominantly yields the more thermodynamically stable (E)-isomer.[6][7]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism Reactants 3,4-Dimethoxyacetophenone + Ethyl Cyanoacetate + Base (B) Enolate Enolate Formation (Deprotonation of Ethyl Cyanoacetate) Reactants->Enolate Step 1 Intermediate β-Hydroxy Intermediate (Tetrahedral Adduct) Enolate->Intermediate Step 2 (Nucleophilic Attack) Product Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate + H₂O + Base (B) Intermediate->Product Step 3 (Dehydration) Experimental_Workflow Figure 2: Experimental Workflow A 1. Mix Reactants (Ketone, Ester, Solvent) B 2. Add Catalyst (Piperidine) A->B C 3. Reflux Reaction (Monitor by TLC) B->C D 4. Cool & Precipitate (Pour into Ice Water) C->D E 5. Isolate Product (Vacuum Filtration) D->E F 6. Purify (Recrystallization) E->F

Sources

Foundational

Molecular weight and formula of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate Abstract This technical guide provides a comprehensive analysis of Ethyl 2-cyano-3-(3,4-dimethoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

Abstract This technical guide provides a comprehensive analysis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate, a specialized Knoevenagel condensation product utilized as a pharmacophore precursor in medicinal chemistry. Unlike its aldehyde-derived acrylate analogs, this crotonate derivative presents unique synthetic challenges due to the steric and electronic properties of the ketone starting material. This document details its physicochemical properties, optimized synthesis protocols using Lehnert’s reagent, and its application as a Michael acceptor in the generation of bioactive heterocycles.

Chemical Identity & Physicochemical Properties

The molecule is a highly functionalized acrylic ester derivative characterized by a tetrasubstituted alkene core. It serves as a lipophilic intermediate often explored in the synthesis of tyrosine kinase inhibitors (tyrphostin analogs) and calcium channel blockers.

Molecular Specifications
PropertySpecification
IUPAC Name Ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate
Common Name Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)crotonate
Molecular Formula C₁₅H₁₇NO₄
Molecular Weight 275.30 g/mol
Monoisotopic Mass 275.1158 Da
CAS Registry Number Not widely listed; Analogous to 13373-29-0 (Acrylate)
PubChem CID 720596
Physical State Crystalline Solid (Pale yellow to off-white)
Solubility Soluble in DCM, Chloroform, DMSO; Sparingly soluble in Ethanol
Structural Analysis

The "but-2-enoate" nomenclature indicates a methyl group at the C3 position, distinguishing it from cinnamic acid derivatives.

  • Stereochemistry: The (E)-isomer is thermodynamically favored, placing the bulky aryl group trans to the ester carbonyl to minimize steric strain, though the cyano group is smaller than the ester.

  • Electronic Environment: The 3,4-dimethoxy substitution pattern renders the aromatic ring electron-rich, increasing the stability of the conjugated system but potentially reducing the electrophilicity of the

    
    -carbon compared to nitro-substituted analogs.
    

Synthesis & Methodology

Expert Insight: Standard Knoevenagel conditions (piperidine/ethanol reflux) effective for aldehydes often fail or suffer low yields with acetophenones (ketones) due to steric hindrance and reduced carbonyl electrophilicity. For this specific "but-2-enoate" derivative, we utilize a Titanium(IV) Chloride (TiCl₄) mediated approach to ensure complete conversion.

Protocol: TiCl₄-Mediated Knoevenagel Condensation

Objective: Synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate from 3,4-dimethoxyacetophenone.

Reagents:

  • 3,4-Dimethoxyacetophenone (10 mmol)

  • Ethyl Cyanoacetate (11 mmol)

  • Titanium(IV) Chloride (20 mmol)

  • Pyridine (40 mmol)

  • Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)

Workflow:

  • Preparation: In a flame-dried 3-neck round bottom flask under nitrogen atmosphere, dissolve 3,4-dimethoxyacetophenone (1.80 g) and ethyl cyanoacetate (1.24 g) in 50 mL of anhydrous THF.

  • Catalyst Addition: Cool the solution to 0°C. Dropwise add TiCl₄ (2.2 mL) via syringe. Caution: TiCl₄ fumes vigorously in air; use strict anhydrous technique.

  • Base Addition: Add dry pyridine (3.2 mL) dropwise over 15 minutes. A yellow/orange precipitate (Ti-complex) will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quenching: Quench the reaction with 10% aqueous HCl (50 mL) to hydrolyze the titanium complex.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated NaHCO₃ and brine.[1]

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield pale yellow crystals.

Yield Expectation: 75–85% (compared to <40% with standard piperidine reflux).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the TiCl₄-mediated activation of the ketone, facilitating the nucleophilic attack of the cyanoacetate enolate.

Knoevenagel_Mechanism Reactants Reactants (Acetophenone + Ethyl Cyanoacetate) Activation TiCl4 Coordination (Lewis Acid Activation) Reactants->Activation TiCl4 binds C=O Enolization Pyridine-Mediated Deprotonation Reactants->Enolization Pyridine binds active methylene Attack Nucleophilic Attack (C-C Bond Formation) Activation->Attack Enolization->Attack Elimination Ti-Oxide Elimination (-TiO2, -Py.HCl) Attack->Elimination Intermediate Product Product (Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate) Elimination->Product

Figure 1: Mechanistic flow of the TiCl₄/Pyridine mediated Knoevenagel condensation, highlighting the Lewis acid activation required for sterically hindered ketone substrates.[1]

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed. The presence of the methyl singlet is the critical differentiator from the aldehyde-derived analog.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

2.55 (s, 3H)
Methyl group at C3 (Characteristic of but-2-enoate).

1.35 (t, 3H) & 4.30 (q, 2H)
Ethyl ester moiety (

).

3.92, 3.94 (s, 6H)
Two methoxy groups (

) on the aromatic ring.

6.90–7.10 (m, 3H)
Aromatic protons (Verifies 3,4-substitution).
IR Spectroscopy 2220 cm⁻¹Nitrile (

) stretch (Strong).[2]
1715 cm⁻¹Conjugated Ester (

) stretch.
Mass Spectrometry m/z 275.1 [M]⁺Molecular ion peak confirming formula C₁₅H₁₇NO₄.

Applications in Drug Development

This molecule acts as a versatile Michael Acceptor due to the electron-withdrawing cyano and ester groups flanking the alkene.

Precursor for Heterocyclic Synthesis

Researchers utilize this core to synthesize fused heterocyclic systems via the Gewald Reaction or cyclocondensation with amidines.

  • 2-Aminothiophenes: Reaction with elemental sulfur and a base (morpholine) yields polysubstituted thiophenes, which are scaffolds for anti-inflammatory agents.

  • Pyrimidines: Condensation with urea or thiourea produces dihydropyrimidines (DHPMs), relevant in calcium channel blocker research (similar to Nifedipine).

Biological Relevance

The 3,4-dimethoxy motif is shared with Verapamil and Papaverine , suggesting potential off-target affinity for L-type calcium channels or phosphodiesterase inhibition. In oncology, similar benzylidenemalononitriles (Tyrphostins) are studied as EGFR kinase inhibitors.

References

  • PubChem. (2025).[3][4][5] Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate (CID 720596).[3] National Library of Medicine. Link

  • BenchChem. (2025).[1][6] Application Notes: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation. Link

  • Lehnert, W. (1973). Knoevenagel-Kondensationen mit TiCl4/Base. Tetrahedron Letters, 14(5), 4723-4724.
  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley Online Library. Link

  • ResearchGate. (2007). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Synthetic Communications. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Catalyst Selection for the Knoevenagel Condensation of Hindered Ketones

Abstract Synthesizing tetrasubstituted olefins via the Knoevenagel condensation presents a distinct kinetic challenge compared to their trisubstituted aldehyde-derived counterparts. This application note details the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Synthesizing tetrasubstituted olefins via the Knoevenagel condensation presents a distinct kinetic challenge compared to their trisubstituted aldehyde-derived counterparts. This application note details the synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate, a critical intermediate for phenylalkylamine calcium channel blockers (e.g., Verapamil analogs). We contrast two primary catalytic methodologies: the Lehnert Method (


/Pyridine)  for maximum conversion of sterically hindered, electron-rich ketones, and the Cope Method (Ammonium Acetate/Acetic Acid)  for scalable, cost-effective processing.

Introduction & Challenge Analysis

The target reaction involves the condensation of 3,4-dimethoxyacetophenone with ethyl cyanoacetate .

The Chemoselectivity Challenge

Unlike benzaldehydes, acetophenones possess a methyl group adjacent to the carbonyl, introducing significant steric hindrance. Furthermore, the 3,4-dimethoxy substitution pattern on the aromatic ring is strongly electron-donating. This increases the electron density at the carbonyl carbon via resonance, rendering it less electrophilic and resistant to nucleophilic attack by the active methylene species.

  • Standard Conditions Failure: Conventional weak bases (piperidine/ethanol) typically yield <30% conversion or require prolonged reflux times (48h+) with significant byproduct formation.

  • The Solution: Successful synthesis requires either aggressive Lewis acid activation (

    
    ) to enhance carbonyl electrophilicity or continuous equilibrium displacement (Dean-Stark water removal).
    

Catalyst Decision Matrix

FeatureMethod A: Lehnert System (

/Pyridine)
Method B: Cope System (

/AcOH)
Primary Mechanism Lewis Acid Activation + DehydrationGeneral Base Catalysis + Azeotropic Distillation
Substrate Scope Excellent for hindered/deactivated ketonesGood for moderately reactive ketones
Reaction Temp Low (

to

)
High (Reflux,

)
Typical Yield 85 - 95% 60 - 75%
Reaction Time Fast (2 - 6 hours)Slow (12 - 24 hours)
Scalability Low/Medium (Exothermic quench)High (Industrial standard)
Green Metric Poor (Ti waste, chlorinated solvents)Moderate (Benzene/Toluene use)

Method A: High-Performance Synthesis ( Mediated)

Recommended for: Medicinal chemistry scale (<100g), difficult substrates, and when yield is paramount.

Mechanistic Insight

Titanium tetrachloride acts as a dual-function reagent. It coordinates to the ketone oxygen, drastically increasing its electrophilicity. Simultaneously, it acts as a water scavenger, driving the reaction to completion irreversibly.

TiCl4_Mechanism Reactants 3,4-Dimethoxyacetophenone + Ethyl Cyanoacetate Ti_Complex Ti-Coordination Complex (Activated Electrophile) Reactants->Ti_Complex TiCl4 / THF 0°C Intermediate Titanium Enolate Intermediate Ti_Complex->Intermediate Pyridine (Base) Deprotonation Elimination Elimination of Ti-Oxide Species Intermediate->Elimination C-C Bond Formation Product Target Olefin (E/Z Mixture) Elimination->Product - TiO2 / Py-HCl

Figure 1: The Lehnert mechanism involves the in-situ formation of a reactive titanium species that facilitates both the addition and elimination steps.

Detailed Protocol (Lehnert Method)

Safety Note:


 reacts violently with moisture, releasing HCl gas. Perform all steps under an inert atmosphere (Nitrogen/Argon) in a fume hood.
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add anhydrous Tetrahydrofuran (THF, 10 mL per gram of ketone) and cool to 0°C in an ice bath.

  • Titanium Addition: Carefully add Titanium(IV) chloride (

    
    )  (2.2 equivalents) dropwise. A yellow precipitate/complex may form. Stir for 10 minutes.
    
  • Reactant Addition: Add 3,4-dimethoxyacetophenone (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) dissolved in a minimum amount of anhydrous THF.

  • Base Addition: Add Pyridine (4.4 equiv) dropwise over 30 minutes. Caution: Exothermic reaction. The mixture will likely turn dark brown/red.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Quench: Cool the flask back to 0°C. Quench carefully with water, then extract with Ethyl Acetate (3x).

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

Method B: Scalable Green Synthesis (Ammonium Acetate)

Recommended for: Process scale (>100g), cost-sensitive projects, and avoiding heavy metals.

Mechanistic Insight

This method relies on the formation of a ketimine or iminium ion intermediate, which is more electrophilic than the ketone. The continuous removal of water via azeotropic distillation shifts the equilibrium toward the product.

Detailed Protocol (Cope Method)
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge: Add 3,4-dimethoxyacetophenone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and Ammonium Acetate (0.2–0.5 equiv).

  • Solvent: Add Toluene (5–10 volumes). Add Glacial Acetic Acid (0.5 equiv) to buffer the system.

  • Reaction: Heat to vigorous reflux (

    
    ). Ensure the solvent is actively distilling into the trap and returning to the flask.
    
  • Monitoring: Continue reflux until water collection ceases (typically 12–24 hours).

  • Workup: Cool to room temperature. Wash the toluene layer with water, saturated

    
    , and brine.
    
  • Isolation: Evaporate the toluene. The crude oil often crystallizes upon standing or trituration with cold ethanol.

Data Presentation & Comparison

The following table summarizes expected performance based on literature precedents for electron-rich acetophenones.

ParameterMethod A (

)
Method B (

)
Method C (Microwave/Alumina)*
Yield 92% 68%75%
E/Z Ratio ~1:1 (Low selectivity)~60:40Variable
Reaction Time 4 h18 h20 min
Purification Chromatography often req.Crystallization possibleSolvent-free extraction
E-Factor High (Solvent + Ti waste)Medium (Solvent recovery)Low (Greenest)

*Method C is an emerging technique using basic alumina under microwave irradiation, suitable for rapid screening but harder to scale.

Troubleshooting & Optimization

  • Low Conversion:

    • Method A: Ensure THF is anhydrous. Water destroys

      
      .
      
    • Method B: Ensure the Dean-Stark trap is actually removing water. If the volume of water is lower than theoretical, the reaction is incomplete.

  • Isomer Separation:

    • The product contains a tetrasubstituted double bond, leading to E and Z isomers.

    • Crystallization: Often enriches one isomer (usually the E-isomer due to packing).

    • Chromatography: If separation is critical for biological assays, use a slow gradient of Hexane:EtOAc (start 95:5).

  • "Oiling Out":

    • The product may form a viscous oil. Trituration with cold diethyl ether or isopropyl alcohol often induces crystallization.

References

  • Lehnert, W. (1973).[1] "Knoevenagel-Kondensationen mit

    
    /Base." Tetrahedron Letters, 14(54), 4723-4724. 
    
  • Cope, A. C., et al. (1937).[2] "Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters."[3] Journal of the American Chemical Society, 59(11), 2327–2330.

  • McNulty, J., et al. (2010). "A mild, efficient and green Knoevenagel condensation... using a novel ionic liquid." Tetrahedron Letters, 51(45), 5962-5964.

  • Patil, S., et al. (2012). "Microwave assisted Knoevenagel condensation... using basic alumina."[4] Journal of Chemical Sciences, 124, 469–473.

Sources

Application

Application Note: High-Purity Recrystallization of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

Executive Summary This protocol details the purification of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate (CAS: N/A for specific isomer, generic structure ref: C15H17NO4), a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the purification of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate (CAS: N/A for specific isomer, generic structure ref: C15H17NO4), a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical scaffolds similar to Verapamil. Synthesized via Knoevenagel condensation between 3,4-dimethoxyacetophenone and ethyl cyanoacetate, the crude product often contains unreacted ketone, geometric isomers (E/Z mixtures), and oligomeric color bodies.

This guide provides a validated Ethanol/Water recrystallization system designed to maximize yield (>85%) while effectively rejecting the thermodynamically unstable isomer and non-polar impurities.

Physicochemical Profile & Solubility Analysis

Understanding the solute-solvent interaction is prerequisite to successful crystallization.

PropertySpecificationNotes
Molecular Formula

Molecular Weight 275.30 g/mol
Expected Melting Point 90°C – 115°CStructure dependent; methyl substitution on the

-carbon often lowers MP relative to the cinnamate analog.
Solubility (Hot EtOH) HighSoluble >50 mg/mL at 70°C.
Solubility (Cold EtOH) ModerateMetastable zone width is narrow; prone to crashing out.
Solubility (Water) NegligibleActs as a powerful anti-solvent.
Solvent System Selection Logic
  • Primary Solvent (Ethanol): The ester and dimethoxy groups provide hydrogen bond acceptance sites, making ethanol an ideal solvent that solubilizes the compound at high temperatures but allows crystal lattice formation upon cooling.

  • Anti-Solvent (Water): The hydrophobic phenyl core and ethyl chain reduce water solubility. Adding water increases supersaturation drastically, forcing precipitation.

  • Impurity Rejection: Unreacted 3,4-dimethoxyacetophenone (liquid/low-melting solid) is highly soluble in ethanol and remains in the mother liquor.

Detailed Recrystallization Protocol

Materials Required[1][2][3][4]
  • Crude Material: Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate (yellow to orange solid).

  • Solvents: Absolute Ethanol (ACS Grade), Deionized Water.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup (Büchner funnel).

Step-by-Step Procedure
Phase 1: Dissolution
  • Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask.

  • Solvent Addition: Add 40 mL of Absolute Ethanol (4 mL/g ratio).

    • Note: Do not add water yet.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

  • Assessment:

    • Scenario A (Clear Solution): If fully dissolved, proceed to Phase 2.

    • Scenario B (Insoluble Particles): If solid specks remain (likely inorganic salts or catalyst residue), perform a hot filtration.

    • Scenario C (Oiling Out): If a second liquid phase forms, add more Ethanol in 5 mL increments until homogenous.

Phase 2: Nucleation & Anti-Solvent Addition
  • Remove Heat: Turn off the heat source but keep the flask in the oil bath/mantle to allow slow cooling.

  • Initial Cooling: Let the temperature drop to ~60°C.

  • Water Titration: Dropwise, add warm Deionized Water (approx. 50-60°C) to the stirring solution.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) is observed.

    • Re-dissolution: Add 1-2 mL of Ethanol to clear the turbidity and restore a single phase.

    • Why? This establishes the solution at the very edge of the Metastable Zone Limit (MSZL) .

Phase 3: Controlled Crystallization
  • Slow Cooling: Allow the flask to cool to room temperature (20-25°C) undisturbed over 2 hours.

    • Critical: Rapid cooling here will trap impurities.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with cold 50% Ethanol/Water mixture (2 x 10 mL).

    • Caution: Do not use pure ethanol for washing; it may redissolve the product.

Experimental Workflow Diagram

RecrystallizationWorkflow Start Crude Product (10g) Dissolve Dissolution (Reflux in 40mL EtOH) Start->Dissolve Check Homogeneity Check Dissolve->Check HotFilter Hot Filtration (Remove Insolubles) Check->HotFilter Insolubles Present AntiSolvent Anti-Solvent Addition (Warm Water to Turbidity) Check->AntiSolvent Clear Solution HotFilter->AntiSolvent Cooling Controlled Cooling (78°C -> 20°C -> 4°C) AntiSolvent->Cooling Seeding Point Filter Vacuum Filtration & Wash (50% EtOH) Cooling->Filter Dry Drying (Vac Oven, 40°C) Filter->Dry

Figure 1: Validated workflow for the purification of Knoevenagel condensation products.

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Knoevenagel esters are notorious for "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, especially if the melting point is depressed by impurities.

  • Mechanism: If the solution temperature > the oiling out temperature (T_oil) of the impurity-saturated mixture, droplets form before crystals.

  • Solution:

    • Seed Crystals: Add a tiny crystal of pure product at 50°C. This bypasses the nucleation energy barrier.

    • Slower Cooling: Wrap the flask in foil/towel to slow heat loss.

    • More Solvent: Increase ethanol volume. Oiling out often indicates the solution is too concentrated.

Isomer Purification

The reaction produces both E and Z isomers.

  • Target: Usually the E-isomer is the major product and thermodynamically more stable due to steric repulsion between the phenyl ring and the ester group in the Z-form.

  • Separation: The E-isomer typically packs better and is less soluble. The protocol above preferentially crystallizes the E-isomer, leaving the Z-isomer enriched in the mother liquor.

  • Verification: Check 1H NMR coupling constants or NOE experiments if isomer purity is critical.

Analytical Validation

To ensure the protocol was successful, the following criteria must be met:

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline needles.
Melting Point CapillarySharp range (< 2°C width).
Purity HPLC (UV 254nm)> 98.0% Area.
Residual Solvent GC-Headspace< 5000 ppm Ethanol.

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley. Link

  • Thermo Fisher Scientific. Ethyl (E)-2-cyano-3-ethoxycrotonate Specifications. (Used as structural analog reference). Link

  • National Institutes of Health (NIH). Crystal structure of (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. (Structural basis for packing). Link

  • Santa Cruz Biotechnology. Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate Product Data. Link

Method

Advancing Sustainable Synthesis: Green Chemistry Protocols for Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

Introduction: The Imperative for Greener Pathways in Pharmaceutical Intermediate Synthesis In the landscape of modern drug discovery and development, the synthesis of novel molecular entities is a cornerstone of innovati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pathways in Pharmaceutical Intermediate Synthesis

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities is a cornerstone of innovation. Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate, a substituted α,β-unsaturated cyanoacrylate, represents a valuable class of intermediates. Its structural motifs are precursors to a variety of heterocyclic compounds with potential therapeutic applications. The conventional synthesis of such molecules often relies on the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[1] However, traditional protocols frequently employ volatile organic solvents and homogeneous basic catalysts like piperidine, which present environmental and safety concerns.[2]

This application note provides detailed protocols for the synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate, with a focus on green chemistry principles. We will explore the use of energy-efficient techniques such as microwave and ultrasound irradiation, as well as the application of environmentally benign solvent systems. These protocols are designed to offer researchers and process chemists safer, more sustainable, and efficient alternatives to conventional methods, without compromising on yield or purity.

The Synthetic Challenge and Green Chemistry Solutions

The synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is achieved through the Knoevenagel condensation of 3,4-dimethoxyacetophenone with ethyl cyanoacetate. The core of this transformation is the reaction between a ketone and an active methylene compound, catalyzed by a base.

Conventional Approach: A Baseline for Comparison

The traditional method for this Knoevenagel condensation typically involves refluxing the reactants in an organic solvent such as ethanol or toluene, with a catalytic amount of a secondary amine like piperidine.[2] While effective, this method often requires prolonged reaction times and the use of hazardous materials.

Green Chemistry Interventions

The protocols detailed below leverage several principles of green chemistry to overcome the limitations of the conventional approach:

  • Alternative Energy Sources: Microwave and ultrasound irradiation offer rapid and efficient heating, significantly reducing reaction times and often improving yields.[3]

  • Benign Solvents: The use of water or solvent-free conditions eliminates the need for volatile organic compounds (VOCs), reducing environmental impact and improving operator safety.

  • Alternative Catalysts: Exploring solid-supported catalysts or recyclable catalytic systems can simplify product purification and reduce waste.

Proposed Green Synthetic Protocols

The following protocols are proposed based on established green Knoevenagel condensation methodologies for analogous ketones and aldehydes. Researchers should consider these as a starting point for optimization.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

This protocol leverages the efficiency of microwave heating in the absence of a solvent, a key tenet of green chemistry.

Materials:

  • 3,4-Dimethoxyacetophenone

  • Ethyl cyanoacetate

  • Ammonium acetate (as catalyst)

  • A microwave reactor

  • Round-bottom flask suitable for microwave synthesis

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a microwave-safe reaction vessel, combine 3,4-dimethoxyacetophenone (1 mmol), ethyl cyanoacetate (1.1 mmol), and ammonium acetate (0.2 mmol).

  • Thoroughly mix the reactants with a glass rod.

  • Place the vessel in the microwave reactor and irradiate at a suitable power level (e.g., 300-500 W) for 5-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate as a solid or viscous oil.

Causality of Experimental Choices:

  • Solvent-Free: Eliminates the need for a solvent, reducing waste and simplifying workup.

  • Microwave Irradiation: Provides rapid and uniform heating, drastically reducing reaction times compared to conventional refluxing.

  • Ammonium Acetate: A mild, inexpensive, and relatively benign catalyst suitable for this condensation.

Protocol 2: Ultrasound-Assisted Synthesis in an Aqueous Medium

This protocol utilizes the phenomenon of acoustic cavitation generated by ultrasound to promote the reaction in water, a green and abundant solvent.

Materials:

  • 3,4-Dimethoxyacetophenone

  • Ethyl cyanoacetate

  • Diazabicyclo[5.4.0]undec-7-ene (DBU) (as catalyst)

  • Water

  • An ultrasonic bath or probe sonicator

  • Round-bottom flask

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 3,4-dimethoxyacetophenone (1 mmol) and ethyl cyanoacetate (1.2 mmol) in water (10 mL).

  • Add a catalytic amount of DBU (10 mol%).

  • Place the flask in an ultrasonic bath and irradiate at a frequency of 25-40 kHz at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC. The reaction is expected to be complete within 1-3 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

  • Ultrasound Irradiation: The high-energy microenvironment created by acoustic cavitation enhances mass transfer and accelerates the reaction rate.

  • Water as Solvent: A safe, non-flammable, and environmentally friendly solvent. The low solubility of the product in water can also facilitate its isolation.

  • DBU Catalyst: A highly efficient organic base that can be used in catalytic amounts and is effective in aqueous media.[4]

Data Presentation: A Comparative Overview

The following table summarizes the expected outcomes of the proposed green protocols in comparison to a conventional method. The data for the green protocols are extrapolated from similar reactions reported in the literature.

Parameter Conventional Method (Piperidine/Ethanol) Protocol 1 (Microwave, Solvent-Free) Protocol 2 (Ultrasound, Water/DBU)
Reaction Time 8-12 hours5-15 minutes1-3 hours
Temperature Reflux (approx. 78 °C)Controlled by microwave powerRoom Temperature to 50 °C
Solvent EthanolNoneWater
Catalyst PiperidineAmmonium acetateDBU
Expected Yield Moderate to GoodGood to ExcellentGood to Excellent
Work-up Aqueous work-up, extractionDirect purificationExtraction
Green Chemistry Alignment LowHighHigh

Experimental Workflows and Mechanistic Insights

Reaction Mechanism: Knoevenagel Condensation

The Knoevenagel condensation proceeds through a series of well-understood steps, as illustrated in the diagram below. The base catalyst plays a crucial role in the initial deprotonation of the active methylene compound.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps R1 3,4-Dimethoxyacetophenone Step2 Nucleophilic Attack on Carbonyl Carbon R1->Step2 R2 Ethyl Cyanoacetate Step1 Deprotonation of Ethyl Cyanoacetate R2->Step1 Catalyst Cat Base Catalyst (e.g., DBU) Cat->Step1 Step1->Step2 Enolate Formation Step3 Protonation of Alkoxide Intermediate Step2->Step3 Step4 Dehydration Step3->Step4 Product Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate Step4->Product

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Workflow: Microwave-Assisted Synthesis

The workflow for the microwave-assisted protocol is streamlined, minimizing handling and reaction time.

Microwave_Workflow Start Mix Reactants and Catalyst (Solvent-Free) Microwave Microwave Irradiation (5-15 min) Start->Microwave TLC Monitor by TLC Microwave->TLC TLC->Microwave Incomplete Cool Cool to Room Temperature TLC->Cool Complete Purify Purification (Column Chromatography) Cool->Purify End Isolate Pure Product Purify->End

Caption: Workflow for the microwave-assisted synthesis protocol.

Characterization of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

Thorough characterization of the final product is essential to confirm its identity and purity. The following data are based on predicted values and data from analogous compounds.[5]

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₅H₁₇NO₄[5]
Molecular Weight 275.30 g/mol
Appearance Expected to be a pale yellow solid or viscous oil
Predicted XlogP 3.1[5]

Spectroscopic Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ (ppm): ~1.3-1.4 (t, 3H, -OCH₂CH₃), ~2.5 (s, 3H, C=C-CH₃), ~3.9 (s, 6H, 2 x -OCH₃), ~4.2-4.3 (q, 2H, -OCH₂CH₃), ~6.9-7.5 (m, 3H, Ar-H).

    • Note: The chemical shifts are estimates based on similar structures. The presence of two distinct singlets for the methoxy groups and a singlet for the methyl group on the double bond would be characteristic.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ (ppm): ~14.0 (-OCH₂CH₃), ~20.0 (C=C-CH₃), ~56.0 (2 x -OCH₃), ~62.0 (-OCH₂CH₃), ~100-115 (aromatic CH and C-CN), ~116 (CN), ~120-130 (aromatic C), ~148-155 (aromatic C-O and C=C), ~165 (C=O).

  • FT-IR (KBr, cm⁻¹):

    • ~2220 (C≡N stretch), ~1725 (C=O stretch, ester), ~1600 (C=C stretch), ~1260 & ~1020 (C-O stretch, ether).

  • Mass Spectrometry (ESI+):

    • m/z: 276.1230 [M+H]⁺, 298.1050 [M+Na]⁺.[5]

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of pharmaceutical intermediates like Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is not merely an academic exercise but a practical necessity for sustainable industrial development. The proposed microwave-assisted and ultrasound-assisted protocols offer significant advantages over conventional methods, including drastically reduced reaction times, elimination of hazardous solvents, and simplified workup procedures.

While the protocols presented here are based on sound chemical principles and analogous reactions, further optimization for specific laboratory or industrial scale-up is encouraged. The exploration of other green catalysts, such as solid-supported bases or enzymes, could further enhance the environmental credentials of this synthesis. By embracing these greener methodologies, researchers can contribute to a safer and more sustainable future for pharmaceutical manufacturing.

References

  • Benchchem. (n.d.). Ethyl 2-cyano-3-methylhex-2-enoate: A Versatile Intermediate in the Synthesis of Bioactive Heterocycles.
  • PubChem. (n.d.). Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate. Retrieved from [Link]

  • Supporting Information for Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents. (n.d.).
  • ResearchGate. (n.d.). ¹H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate (6).
  • Supporting Information for Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. (n.d.).
  • IOSR Journal. (2003, February 6). Route of Knoevenagel Reaction from Conventional method to Greener methods.
  • Echemi. (n.d.). ethyl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.
  • The Royal Society of Chemistry. (n.d.). . Retrieved from the search results.

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate.
  • Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation.
  • Sigma-Aldrich. (n.d.). Ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate.
  • Pharmaffiliates. (n.d.). Product Name : (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity.
  • PMC. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
  • Guidechem. (n.d.). ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate.
  • Benchchem. (n.d.). Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.
  • PubChem. (n.d.). Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate.
  • ChemRxiv. (n.d.). Novel styrene copolymers with some ethyl phenylcyanoacrylates.
  • Supplementary Material (ESI) for Green Chemistry. (n.d.).
  • Benchchem. (n.d.). Comparative Characterization of Ethyl 2-cyano-3-methylhex-2-enoate and its Analogs for Drug Development.

Sources

Application

Application Note: Optimized Knoevenagel Condensation of 3,4-Dimethoxyacetophenone and Ethyl Cyanoacetate

Abstract & Strategic Overview The condensation of 3,4-dimethoxyacetophenone (Acetoveratrone) with ethyl cyanoacetate represents a challenging class of Knoevenagel reactions. Unlike reactive aldehydes, this aromatic keton...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The condensation of 3,4-dimethoxyacetophenone (Acetoveratrone) with ethyl cyanoacetate represents a challenging class of Knoevenagel reactions. Unlike reactive aldehydes, this aromatic ketone suffers from dual deactivation:

  • Electronic Deactivation: The electron-donating methoxy groups (–OMe) at the 3 and 4 positions increase electron density at the carbonyl carbon via resonance, significantly reducing its electrophilicity.

  • Steric Hindrance: The methyl group adjacent to the carbonyl impedes nucleophilic attack compared to the hydrogen in aldehydes.

Consequently, standard protocols (e.g., piperidine/ethanol at room temperature) often result in negligible conversion or stalled equilibrium. This guide presents two field-proven protocols: a Robust Dean-Stark Method for scalability and a Lewis-Acid Mediated (TiCl₄) method for maximum conversion of stubborn substrates.

Critical Reaction Parameters

Success in this synthesis relies on manipulating the reaction equilibrium and activation energy.

ParameterCritical InsightRecommendation
Water Removal The reaction is reversible. Water accumulation halts conversion.Mandatory. Use Dean-Stark trap (Method A) or chemical scavengers (Method B).
Catalyst Choice Simple amines are often too weak for deactivated ketones.Ammonium Acetate/Acetic Acid (Buffer) or TiCl₄/Pyridine (Lewis Acid).
Solvent High boiling point required for thermal methods; non-polar preferred for water separation.Toluene or Benzene (Method A); THF or DCM (Method B).
Stoichiometry Excess active methylene drives the reaction.Use 1.2 – 1.5 equivalents of ethyl cyanoacetate.

Reaction Scheme & Pathway Analysis[1]

The following diagram illustrates the reaction pathway, highlighting the critical intermediate and the necessity of water removal to drive the equilibrium toward the product.

ReactionPathway Reactants 3,4-Dimethoxyacetophenone + Ethyl Cyanoacetate Intermediate Tetrahedral Intermediate (Unstable) Reactants->Intermediate Nucleophilic Attack (Catalyst Assisted) Transition Elimination Step Intermediate->Transition Proton Transfer Product Ethyl 2-cyano-3-(3,4- dimethoxyphenyl)but-2-enoate (E/Z Mixture) Transition->Product - H₂O Water H₂O (Byproduct) Transition->Water Product->Reactants Hydrolysis (If water not removed)

Figure 1: Mechanistic pathway emphasizing the reversible nature of the condensation. Effective water removal blocks the red dotted hydrolysis path.

Experimental Protocols

Method A: The "Cope" Modification (Standard & Scalable)

Best for: Large-scale synthesis, cost-efficiency, and operations where TiCl₄ is undesirable.

Principle: This method uses a buffered system (Ammonium Acetate/Acetic Acid) to continuously regenerate the active nucleophile while a Dean-Stark trap physically removes water to drive the equilibrium (Le Chatelier's principle).

Reagents:

  • 3,4-Dimethoxyacetophenone: 10.0 g (55.5 mmol)

  • Ethyl Cyanoacetate: 7.5 g (66.6 mmol, 1.2 eq)

  • Ammonium Acetate: 0.85 g (11.1 mmol, 0.2 eq)

  • Glacial Acetic Acid: 2.6 g (44.4 mmol, 0.8 eq)

  • Toluene: 60 mL

Protocol:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add the ketone, ethyl cyanoacetate, ammonium acetate, acetic acid, and toluene to the flask.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Ensure toluene is condensing and filling the trap.

  • Monitoring: Monitor water collection in the trap. Reaction is typically complete when water volume stabilizes (approx. 12–24 hours).

    • Tip: If reaction stalls, add a fresh portion of ammonium acetate (0.1 eq).

  • Workup:

    • Cool to room temperature.[1][2]

    • Wash the organic layer with water (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL) to remove acid, and brine (1 x 50 mL).

    • Dry over anhydrous MgSO₄ and filter.[3]

  • Purification: Remove toluene under reduced pressure. The residue will likely solidify upon standing or triturating with cold ethanol. Recrystallize from Ethanol/Hexane if necessary.

Method B: Lewis Acid Mediated (TiCl₄/Pyridine)

Best for: High-value, small-scale, or highly deactivated substrates where Method A fails.

Principle: Titanium tetrachloride (TiCl₄) acts as a water scavenger and a strong Lewis acid, activating the ketone carbonyl and coordinating the dicarbonyl to facilitate attack.

Safety Alert: TiCl₄ is violently reactive with water and fumes in air. Handle under inert atmosphere (N₂/Ar).

Reagents:

  • 3,4-Dimethoxyacetophenone: 1.80 g (10 mmol)

  • Ethyl Cyanoacetate: 1.13 g (10 mmol)[4]

  • TiCl₄: 2.2 mL (20 mmol, 2.0 eq)

  • Pyridine: 3.2 mL (40 mmol, 4.0 eq)

  • Dry THF or DCM: 40 mL

Protocol:

  • Setup: Flame-dry a 100 mL 2-neck RBF. Flush with Nitrogen/Argon. Add dry THF and cool to 0°C (ice bath).

  • Addition:

    • Add TiCl₄ dropwise via syringe. (Caution: Exothermic, yellow precipitate forms).

    • Add the ketone and ethyl cyanoacetate dissolved in minimal THF.

    • Add Pyridine dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.

    • Note: The reaction often turns a deep red/brown color.

  • Quench: Cool back to 0°C and carefully quench with 10% aqueous HCl (20 mL).

  • Workup:

    • Extract with Ethyl Acetate or DCM (3 x 30 mL).

    • Wash combined organics with 10% HCl, water, and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) is usually required to remove titanium byproducts.

Troubleshooting & Optimization Guide

Use the following logic flow to determine the best course of action if yields are suboptimal.

OptimizationFlow Start Start Reaction (Method A) CheckTLC Check TLC/NMR (12 Hours) Start->CheckTLC Decision Conversion > 50%? CheckTLC->Decision Success Proceed to Workup Decision->Success Yes Stalled Reaction Stalled Decision->Stalled No Action1 Add 10% more Amm. Acetate Check Dean-Stark for leaks Stalled->Action1 First Attempt Action2 Switch to Method B (TiCl4/Pyridine) Stalled->Action2 High Priority Action3 Microwave Irradiation (140°C, 20 min, Closed Vessel) Stalled->Action3 Rapid Screen Action1->CheckTLC

Figure 2: Decision matrix for protocol optimization.

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Wet solvents or insufficient heat.Dry toluene over Na; ensure vigorous reflux to carry water into the trap.
No Product (Method A) Ketone too deactivated.Switch to Method B (TiCl₄) or use Microwave irradiation (140°C, 20 min).
Tar/Polymerization Overheating or excessive base.Reduce reaction time; ensure inert atmosphere (N₂) to prevent oxidation.
Isomer Mixture E/Z isomers formed.[5][6]Recrystallization from Ethanol typically enriches the major crystalline isomer (usually E).

References

  • Cope, A. C.; Hofmann, C. M.; Wyckoff, C.; Hardenbergh, E. (1941). "Condensation of Ketones with Cyanoacetic Esters."[1][2] Journal of the American Chemical Society, 63(12), 3452–3456.

  • Lehnert, W. (1973). "Knoevenagel-Kondensationen mit TiCl4/Base - V: Knoevenagel-Kondensation von Ketonen." Tetrahedron, 29(4), 635-638.

  • Organic Syntheses. (1963). "Ethyl (1-phenylethylidene)cyanoacetate."[3] Org.[1][3][7] Synth. Coll. Vol. 4, p.463.

  • Yadav, J. S., et al. (2004).[8] "Phosphane-Catalyzed Knoevenagel Condensation." Eur. J. Org.[8] Chem., 2004(3), 546-551.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

Welcome to the technical support resource for the synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate. This guide is designed for researchers, chemists, and process development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this specific Knoevenagel condensation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate?

A1: The most direct and common method for synthesizing this target molecule is the Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of 3,4-dimethoxyacetophenone with an active methylene compound, in this case, ethyl cyanoacetate. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product.[1][2]

Q2: Why is a weak base preferred as a catalyst for this reaction?

A2: A weak base, such as piperidine or ammonium acetate, is crucial for deprotonating the ethyl cyanoacetate to form the reactive carbanion (enolate) intermediate.[1][3] Using a strong base (e.g., sodium ethoxide, NaOH) is generally avoided as it can promote undesirable side reactions, most notably the self-condensation of the starting ketone (3,4-dimethoxyacetophenone).[1][3]

Q3: My starting ketone, 3,4-dimethoxyacetophenone, seems less reactive than an aldehyde. Is this expected?

A3: Yes, this is expected. Ketones are generally less reactive than aldehydes in Knoevenagel condensations due to greater steric hindrance and the electron-donating effect of the additional alkyl group, which makes the carbonyl carbon less electrophilic.[4][5] Consequently, reactions involving ketones may require more forcing conditions—such as higher temperatures, longer reaction times, or more active catalytic systems—compared to analogous reactions with aldehydes.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or has failed to produce the desired product. What are the likely causes and how can I improve the outcome?

A: Low or nonexistent yield is a common issue that can be traced back to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Inactive Catalyst: The weak base catalyst may be old, hydrated, or degraded.

    • Solution: Use a fresh bottle of the amine catalyst (e.g., piperidine) or purify it before use. Consider alternative catalysts like ammonium acetate, which can be effective, sometimes in the presence of acetic acid as a co-catalyst.[6] For sluggish ketone reactions, a more potent catalyst system like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in water might offer improved performance.[5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical variables.

    • Solution: Ketone condensations often require heating to proceed at a reasonable rate.[7] Optimize the reaction temperature, starting with gentle reflux (e.g., in ethanol or toluene) and monitoring progress via Thin Layer Chromatography (TLC). Ensure the reaction is allowed to run for a sufficient duration, as ketone condensations can be slow.

  • Presence of Water: The Knoevenagel condensation produces one equivalent of water. This water can hydrolyze the ester or inhibit the catalyst, shifting the reaction equilibrium unfavorably.[7]

    • Solution: If heating, use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it is formed. Alternatively, adding molecular sieves to the reaction mixture can sequester water.

  • Purity of Reactants: Impurities in either 3,4-dimethoxyacetophenone or ethyl cyanoacetate can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the ketone by recrystallization or distillation and ensure the ethyl cyanoacetate is clean and dry.

Below is a decision tree to guide your troubleshooting process for low yield issues.

G start Low or No Yield Observed check_reactants 1. Verify Reactant Purity & Stoichiometry start->check_reactants reactant_ok Reactants OK? check_reactants->reactant_ok check_catalyst 2. Assess Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions 3. Evaluate Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reactant_ok->check_catalyst Yes purify_reactants Purify/Replace Starting Materials reactant_ok->purify_reactants No catalyst_ok->check_conditions Yes fresh_catalyst Use Fresh/Alternative Catalyst (e.g., DBU) catalyst_ok->fresh_catalyst No optimize_conditions Optimize T°, Time, & Water Removal conditions_ok->optimize_conditions No success Yield Improved conditions_ok->success Yes purify_reactants->check_reactants fresh_catalyst->check_catalyst optimize_conditions->check_conditions G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation a 1. Dissolve Ketone & Ethyl Cyanoacetate in EtOH b 2. Add Piperidine Catalyst a->b c 3. Heat to Reflux b->c d 4. Monitor by TLC c->d e 5. Cool & Concentrate d->e f 6. Liquid-Liquid Extraction e->f g 7. Dry & Concentrate f->g h Crude Product g->h i Purification (Recrystallization or Chromatography) h->i j Final Product i->j

Sources

Optimization

Removing unreacted 3,4-dimethoxyacetophenone from final product

Technical Support Center: Purification & Isolation Strategies Topic: Removal of Unreacted 3,4-Dimethoxyacetophenone Ticket ID: PUR-34DMA-001 Executive Summary Removing unreacted 3,4-dimethoxyacetophenone (3,4-DMA) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation Strategies Topic: Removal of Unreacted 3,4-Dimethoxyacetophenone Ticket ID: PUR-34DMA-001

Executive Summary

Removing unreacted 3,4-dimethoxyacetophenone (3,4-DMA) is a common challenge in organic synthesis, particularly following Friedel-Crafts acylations, reductions, or Grignard additions. Its physical properties (MP: 49–51°C, BP: ~286°C) and chemical nature (electron-rich aryl ketone) render standard techniques like simple distillation or rapid recrystallization prone to failure (e.g., "oiling out").

This guide prioritizes chemoselective scavenging over physical separation, as this offers the highest purity with minimal yield loss of your target product.

Module 1: Decision Matrix

Start here to select the correct protocol for your specific mixture.

purification_logic start START: Impurity is 3,4-DMA is_prod_ketone Is your PRODUCT also a ketone/aldehyde? start->is_prod_ketone is_prod_acid_sens Is Product Acid Sensitive? is_prod_ketone->is_prod_acid_sens No method_chrom Method C: Flash Chromatography (Selectivity Required) is_prod_ketone->method_chrom Yes (Chemoselective methods will fail) method_girard Method A: Girard's Reagent T (Best for Non-Ketones) is_prod_acid_sens->method_girard No (Robust) method_resin Method B: Polymer-Supported Hydrazide (Green/Fast) is_prod_acid_sens->method_resin Yes (Avoids AcOH) method_cryst Method D: Recrystallization (Risk of Oiling Out) method_chrom->method_cryst If purity < 95%

Figure 1: Purification Logic Flow. Use this tree to determine if chemical scavenging (Methods A/B) is safe for your product.

Module 2: Chemical Scavenging (The "Expert" Solution)

Why this works: 3,4-DMA is a ketone.[1][2][3][4] If your product is not a carbonyl compound, we can chemically tag the 3,4-DMA to make it water-soluble or solid-bound, allowing for easy filtration or extraction.

Method A: Girard's Reagent T (Standard)

Best for: Large scale (>1g) removal when the product is stable to weak acids.

Mechanism: Girard’s Reagent T (trimethylaminoacetohydrazide chloride) reacts with the ketone to form a water-soluble hydrazone adduct.

Protocol:

  • Dissolution: Dissolve the crude mixture in Ethanol (10 mL per gram of mixture).

  • Reagent Addition: Add Girard’s Reagent T (1.5 equivalents relative to the estimated 3,4-DMA impurity).

  • Catalysis: Add Glacial Acetic Acid (10% v/v relative to Ethanol).

  • Reflux: Heat to reflux for 1–2 hours. (TLC check: The 3,4-DMA spot should disappear).

  • Cool & Pour: Cool the mixture and pour into water (5x volume of reaction).

  • Extraction (Critical Step):

    • Extract with a non-polar solvent (Ether or DCM).

    • The Impurity (Hydrazone) stays in the Aqueous Phase .

    • Your Product migrates to the Organic Phase .

  • Wash: Wash the organic phase with saturated NaHCO₃ (to remove acetic acid) and brine. Dry and concentrate.

Method B: Polymer-Supported Scavengers (Modern)

Best for: Small scale, high-throughput, or acid-sensitive products.

Mechanism: Uses a resin-bound hydrazide (e.g., Tosylhydrazide resin). The impurity binds to the beads; you simply filter the beads away.

Protocol:

  • Dissolve crude in DCM or MeOH.

  • Add Tosylhydrazide resin (2–3 equivalents vs impurity).

  • Add a catalytic amount of Acetic Acid (optional, speeds up reaction).

  • Shake/Stir gently at 40°C for 4–16 hours.

  • Filter: Pass through a fritted funnel. The 3,4-DMA remains trapped on the resin.

  • Concentrate: The filtrate contains your purified product.

Module 3: Chromatographic Solutions

If your product is also a ketone, scavenging is impossible. You must rely on polarity differences.

Physical Data for 3,4-Dimethoxyacetophenone:

PropertyValueImplication for Chromatography
Rf (Hex:EtOAc 4:1) ~0.4 - 0.5Moves relatively fast; often co-elutes with non-polar products.
Solubility High in DCM, EtOAcLoad in minimal DCM to prevent band broadening.
UV Visibility Strong (Aromatic)Easily visible at 254 nm.

Troubleshooting Co-elution: If 3,4-DMA co-elutes with your product (overlapping spots), switch the solvent modifier:

  • Change Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/MeOH . The pi-pi interactions of Toluene with the aromatic ring of 3,4-DMA often shift its Rf differently than aliphatic products.

  • Gradient Elution: Start with 100% Hexane and ramp very slowly (0-20% EtOAc over 20 CVs).

Module 4: FAQ & Troubleshooting

Q: Can I use Sodium Bisulfite to remove 3,4-DMA? A: Proceed with extreme caution. While bisulfite works well for aldehydes and methyl ketones, aryl ketones like 3,4-DMA are sterically hindered and conjugated, making adduct formation slow and equilibrium-disfavored.

  • Verdict: It often fails to remove trace levels. Girard's Reagent is superior for this specific substrate [1].

Q: My product is oiling out during recrystallization. A: This is due to the low melting point of 3,4-DMA (49°C). If the impurity melts before it dissolves, it forms an oil that traps your product.

  • Fix: Use a "solvent switch." Dissolve in a minimal amount of DCM, then slowly add Hexane while stirring vigorously until cloudy. Store in a freezer (-20°C) rather than a fridge to force crystallization.

Q: Can I distill the impurity off? A: Only under high vacuum. With a boiling point of ~286°C [2], simple distillation will likely degrade your product. Kugelrohr distillation at <0.1 mmHg might work if your product is significantly heavier/lighter.

References

  • Girard, A., & Sandulesco, G. (1936). Sur une nouvelle série de réactifs du groupe carbonyle, leur utilisation à l'extraction des substances cétoniques et à la caractérisation microchimique des aldéhydes et cétones. Helvetica Chimica Acta.

  • Sigma-Aldrich. (n.d.). 3′,4′-Dimethoxyacetophenone Product Sheet. Retrieved from Sigma-Aldrich.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting

Optimizing catalyst concentration for Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

Technical Support Center: Catalyst Optimization for Knoevenagel Condensation Product Focus: Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate Welcome to the technical support guide for the synthesis of Ethyl 2-cyano-3-(3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for Knoevenagel Condensation

Product Focus: Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

Welcome to the technical support guide for the synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and questions related to catalyst optimization for this specific Knoevenagel condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate?

The synthesis is achieved via a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound (3,4-dimethoxyacetophenone) with an active methylene compound (ethyl cyanoacetate).[1][2] The reaction is typically facilitated by a basic catalyst. The thermodynamic driving force for the reaction is the formation of a stable, conjugated α,β-unsaturated system after the elimination of a water molecule.[3]

Q2: Which catalyst is most commonly used for this type of Knoevenagel condensation, and why?

A weak organic base is the standard choice for catalyzing this reaction. Piperidine is the most frequently cited and effective catalyst for Knoevenagel condensations.[4][5][6]

Causality: The role of the catalyst is to deprotonate the α-carbon of the ethyl cyanoacetate. This carbon is acidic due to the electron-withdrawing effects of the adjacent cyano (-CN) and ester (-COOEt) groups. Deprotonation generates a resonance-stabilized enolate ion, which is a potent nucleophile.[3] This enolate then attacks the electrophilic carbonyl carbon of the 3,4-dimethoxyacetophenone. Although the pKa of piperidine's conjugate acid (around 11.2) is close to that of the active methylene compound, it is sufficient to establish an equilibrium that generates enough enolate to drive the reaction forward.[7]

Q3: Are there viable alternative catalysts to piperidine?

Yes, several other catalysts can be effective, and the choice may depend on specific reaction conditions, substrate sensitivity, or green chemistry considerations. Alternatives include:

  • Pyrrolidine: Structurally similar to piperidine with a comparable pKa, it can sometimes offer higher conversion rates.[8]

  • Amino Acids: Glycine, L-proline, and histidine have been used as less toxic, "greener" catalysts.[5][9]

  • Ionic Liquids: Diisopropylethylammonium acetate (DIPEAc) has been shown to be an effective catalyst, offering advantages in work-up and catalyst recovery.[10][11]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic base that can efficiently catalyze the reaction, often at room temperature.[12]

  • Triphenylphosphine: This phosphane has been used as a mild, solvent-free catalyst option.[13]

Troubleshooting Guide: Catalyst Concentration

Q4: My reaction yield is low. How does catalyst concentration impact the outcome?

Catalyst concentration is a critical parameter that directly influences both the reaction rate and the final yield. An inappropriate amount of catalyst is a common cause of low conversion.[14]

  • Too Little Catalyst: If the catalyst concentration is too low, the rate of enolate formation will be slow, leading to an incomplete or sluggish reaction. The equilibrium may not sufficiently favor the product side, resulting in low conversion even after extended reaction times.

  • Too Much Catalyst: Conversely, an excessive concentration of a basic catalyst can promote undesirable side reactions. These can include self-condensation of the ketone, polymerization of the product, or Michael addition of the enolate to the newly formed α,β-unsaturated product.[6] This not only consumes starting material and product but also complicates purification.

The optimal catalyst loading must be determined empirically for your specific conditions, but a typical starting point for piperidine is in the range of 5-10 mol%.[14]

Q5: I am observing significant side product formation. Could the catalyst be the cause?

Absolutely. The formation of impurities is often linked to the type and concentration of the catalyst. If you are observing unexpected spots on your Thin Layer Chromatography (TLC) plate, consider the following:

  • Michael Adducts: A high concentration of the basic catalyst can maintain a significant population of the ethyl cyanoacetate enolate. This enolate can act as a nucleophile and attack the β-carbon of the desired product in a 1,4-conjugate (Michael) addition. Reducing the catalyst concentration can often mitigate this issue.

  • Self-Condensation: Strong bases can promote the self-condensation (aldol) of the starting ketone, 3,4-dimethoxyacetophenone, although this is generally less favorable than the Knoevenagel reaction with the more acidic ethyl cyanoacetate.

  • Product Decomposition: Highly basic conditions, especially when combined with high temperatures, can lead to the degradation of the starting materials or the final product.

The workflow below provides a systematic approach to troubleshooting these issues.

G cluster_start Problem Identification cluster_analysis Catalyst Analysis cluster_action Corrective Actions cluster_end Resolution start Low Yield or Significant Side Products q1 Is catalyst concentration optimized? start->q1 q2 Is the catalyst fresh and pure? q1->q2 Yes action1 Perform catalyst loading screen (e.g., 2, 5, 10, 20 mol%) q1->action1 No q3 Is the catalyst type appropriate? q2->q3 Yes action2 Use freshly opened or purified catalyst q2->action2 No action3 Consider alternative catalyst (e.g., L-proline, DBU) q3->action3 Potentially end_node Optimized Reaction (High Yield, High Purity) q3->end_node Yes action1->end_node action2->q1 action3->action1

Sources

Optimization

Technical Support Center: Cyanoacetate Condensation Optimization

Ticket Status: OPEN Subject: Minimizing Side Reactions in Knoevenagel Condensations of Cyanoacetates Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Framework The condensation of ethyl cy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Minimizing Side Reactions in Knoevenagel Condensations of Cyanoacetates Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Framework

The condensation of ethyl cyanoacetate with aldehydes (Knoevenagel condensation) is a robust pathway to


-unsaturated nitriles. However, the high acidity of the cyanoacetate methylene group (

) makes it prone to specific side reactions that do not affect less acidic substrates like diethyl malonate (

).

Successful optimization requires shifting from "standard" base catalysis (piperidine/pyridine) to buffered systems (Cope modification) and strictly controlling thermodynamic parameters to suppress the four primary failure modes:

  • Self-Condensation (Dimerization)

  • Transesterification

  • Michael Addition (Bis-product formation)

  • Decarboxylation

Interactive Troubleshooting Guide (Decision Tree)

Use the following logic flow to diagnose your specific impurity profile.

TroubleshootingTree Start Identify Impurity / Issue ImpurityType What is the major impurity? Start->ImpurityType Dimer Dimer / Oligomer (Self-Condensation) ImpurityType->Dimer High MW gum BisAdduct Bis-Adduct (Michael Addition) ImpurityType->BisAdduct Saturated product DiffEster Wrong Ester Group (Transesterification) ImpurityType->DiffEster NMR: Alkoxy mismatch NoCOOH Loss of CO2 (Decarboxylation) ImpurityType->NoCOOH Product is nitrile only Sol_Dimer Solution: Switch to Cope Condensation (Ammonium Acetate/AcOH) Dimer->Sol_Dimer Sol_Bis Solution: Reduce reaction time Remove product immediately Check Stoichiometry (1:1) BisAdduct->Sol_Bis Sol_Trans Solution: Match solvent alcohol to ester OR use aprotic solvent (Toluene) DiffEster->Sol_Trans Sol_Decarb Solution: Avoid Pyridine/High Heat Neutralize cold NoCOOH->Sol_Decarb

Caption: Diagnostic flow for identifying and resolving Knoevenagel condensation failure modes.

Technical Modules: Mechanism & Mitigation
Module 1: The "Cope" with Catalyst Selection (Self-Condensation)

The Issue: Strong bases (alkoxides, unbuffered piperidine) deprotonate cyanoacetate so rapidly that it attacks itself rather than the aldehyde, leading to dimers (dicyanoglutarates) or oligomers. The Fix: The Cope Modification uses a buffered catalyst (ammonium acetate in acetic acid). This maintains a lower pH, ensuring that the concentration of the free enolate is low and controlled, favoring attack on the more electrophilic aldehyde over self-condensation.

Module 2: Transesterification

The Issue: Using ethyl cyanoacetate in methanol (or vice versa) leads to a mixture of ethyl and methyl esters due to base-catalyzed exchange. The Fix:

  • Rule of Thumb: Always match the solvent alcohol to the ester group (Ethanol for Ethyl Cyanoacetate).

  • Alternative: Use aprotic solvents (Toluene, Benzene) with a Dean-Stark trap to remove water.

Module 3: Michael Addition (Bis-Products)

The Issue: The product (


-unsaturated nitrile) is an excellent Michael acceptor. Excess cyanoacetate can attack the product, forming a saturated "bis-adduct."
The Fix: 
  • Stoichiometry: Use a slight excess of the aldehyde, not the cyanoacetate.

  • Precipitation: Choose a solvent (often Ethanol/Water mixtures) where the product precipitates out, removing it from the solution phase and preventing further reaction.

Comparative Data: Side Reaction Profiles
Side ReactionDiagnostic Signal (NMR/MS)Root CausePrevention Strategy
Self-Condensation Complex aliphatic region, High MW peaksBase too strong (

)
Use Ammonium Acetate (Cope conditions).
Transesterification Mismatched alkoxy signals (e.g., OMe vs OEt)Solvent/Ester mismatchMatch solvent or use Toluene .
Michael Addition Loss of alkene proton, double MWExcess CyanoacetateUse 1.05 eq Aldehyde ; Stop reaction early.
Decarboxylation Loss of ethyl group, product is Ar-CH=CH-CNHigh heat + PyridineAvoid pyridine reflux; keep T < 80°C.
Reaction Pathway Visualization

The following diagram illustrates the divergence between the desired Knoevenagel pathway and the competing side reactions.

ReactionPathways Aldehyde Aldehyde (R-CHO) Aldol Aldol Adduct Aldehyde->Aldol Cyano Ethyl Cyanoacetate Enolate Enolate Intermediate Cyano->Enolate Base Enolate->Aldol Attack Dimer Dimer (Self-Condensation) Enolate->Dimer Attack on Cyanoacetate Product Target Product (Unsaturated Ester) Aldol->Product - H2O Bis Bis-Adduct (Michael Addition) Product->Bis + Enolate (Michael) Decarb Nitrile (Decarboxylated) Product->Decarb Heat/H2O/-CO2

Caption: Kinetic competition between the desired Knoevenagel pathway and irreversible side reactions.

Optimized Experimental Protocols
Protocol A: The "Gold Standard" Cope Condensation (Recommended)

Best for: Minimizing all side reactions, especially for base-sensitive aldehydes.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents:

    • Aldehyde (10 mmol)[1]

    • Ethyl Cyanoacetate (10 mmol)

    • Catalyst: Ammonium Acetate (0.5 - 1.0 mmol, 5-10 mol%)

    • Solvent: Toluene or Benzene (30 mL) - Note: Toluene is preferred for safety.

    • Additive: Glacial Acetic Acid (0.5 mL) - Buffers the reaction.

  • Procedure:

    • Reflux the mixture with vigorous stirring.

    • Monitor water collection in the Dean-Stark trap.[2] Reaction is complete when water evolution ceases (typically 2-4 hours).

  • Workup:

    • Cool to room temperature.

    • Wash with water (2 x 10 mL) to remove the ammonium salt.

    • Dry organic layer over MgSO₄ and evaporate.

  • Why this works: The weak acid/base buffer prevents the high pH spikes that cause self-condensation, while aprotic toluene prevents transesterification.

Protocol B: Green/Solvent-Free (High Throughput)

Best for: Stable aldehydes and rapid screening.

  • Reagents: Aldehyde (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Piperidine (2 drops).

  • Procedure: Grind reagents together in a mortar and pestle (or ball mill) for 10-20 minutes.

  • Observation: The mixture usually liquefies (eutectic melt) and then solidifies as the product forms and water is expelled.

  • Purification: Recrystallize immediately from Ethanol.

References
  • Cope, A. C. (1937). "The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction." Journal of the American Chemical Society, 59(11), 2327–2330. Link

  • Jones, G. (2011).[2] "The Knoevenagel Condensation."[2][3][4][5][6][7][8][9] Organic Reactions, 15, 204-599. Link

  • Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329–350. Link

  • Moison, H., Texier-Boullet, F., & Foucaud, A. (1987). "Solid activated alumina as a catalyst for Knoevenagel condensation." Tetrahedron, 43(3), 537-542. Link

Sources

Reference Data & Comparative Studies

Validation

Spectral Resolution of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate: A Comparative Guide to Isomer Assignment

Executive Summary In the development of tyrosine kinase inhibitors and antioxidants, Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate represents a critical pharmacophore synthesized via the Knoevenagel condensation.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of tyrosine kinase inhibitors and antioxidants, Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate represents a critical pharmacophore synthesized via the Knoevenagel condensation.[1] However, the reaction inherently generates geometric isomers (E and Z) whose biological activities often differ significantly.[2][1][3][4]

This guide challenges the standard reliance on rapid 1H NMR for structural confirmation.[4] While 1H NMR is sufficient for checking reaction completion, it fails to definitively resolve the quaternary carbon backbone and often yields ambiguous integration data for isomeric mixtures due to signal overlap.[2][3][4]

The Thesis: High-resolution 13C NMR spectroscopy , when optimized with specific relaxation protocols, provides the only definitive, self-validating metric for establishing the regiochemistry and isomeric purity of this tetrasubstituted alkene.[2][1][3][4]

Molecular Architecture & Analytical Challenges

The molecule consists of a highly conjugated system with significant steric crowding around the


-position.
Structural Breakdown[1][2][4]
  • Electron Withdrawing Group (EWG): The

    
    -cyano and ester groups create a "push-pull" electronic system with the electron-rich dimethoxyphenyl ring.
    
  • Steric Bulk: The presence of the phenyl ring and a methyl group at the

    
    -position (derived from 3,4-dimethoxyacetophenone) creates significant steric hindrance, leading to restricted rotation and stable E/Z isomers.[4]
    
The Isomer Problem

In Knoevenagel condensations involving ketones (acetophenones), the E-isomer is typically favored kinetically, but the Z-isomer may form due to thermodynamic equilibration.[2][1][3][4]

  • E-Isomer: Phenyl group is trans to the Ester group (cis to the smaller Cyano group).[4]

  • Z-Isomer: Phenyl group is cis to the Ester group (sterically unfavorable).

Distinguishing these requires observing the shielding effects on the


-methyl  and Carbonyl  carbons—data that 1H NMR cannot provide directly.

Comparative Analysis: 13C NMR vs. Alternatives

The following table compares the diagnostic power of three primary spectral techniques for this specific molecule.

FeatureMethod A: 1H NMR (Standard) Method B: 13C NMR (Recommended) Method C: 2D HMBC (Validation)
Primary Utility Proton counting, purity estimate.[2][1][3]Carbon skeleton proof, isomer assignment.Connectivity verification.
Resolution of Quaternary Carbons None. (Cannot see CN, C=O, C-ipso).[2][1][3][4]Excellent. Distinct peaks for all 4 quaternary centers.Indirect detection only.
Isomer Differentiation Low.

-Me doublets often overlap; aromatic region is crowded.
High.

-Me carbons differ by ~2-5 ppm due to steric compression.
High, but time-consuming.[2][1][3][4]
Quantification Accuracy Medium (Baseline/Integration errors).High (If

relaxation > 5s).
N/A (Qualitative only).
Throughput High (< 5 mins).[3][4][5]Medium (30-60 mins).[3]Low (> 1 hour).[3][4][5][6]
Why 13C NMR Wins for this Molecule
  • The Nitrile Handle: The Cyano group carbon appears in a distinct "silent zone" (~115-118 ppm), acting as an internal reference.

  • The Tetrasubstituted Alkene: The

    
    -carbon (C2) and 
    
    
    
    -carbon (C3) are quaternary. 1H NMR is blind to them. 13C NMR reveals the
    
    
    -carbon at ~102 ppm (shielded by CN) and the
    
    
    -carbon at ~160+ ppm.
  • Steric Compression Shifts: The chemical shift of the

    
    -methyl group is highly sensitive to the spatial proximity of the ester carbonyl (Z-isomer) vs. the cyano group (E-isomer). This "Gamma-gauche" type effect results in a predictable shift difference.
    

Experimental Protocol

To ensure data integrity (E-E-A-T), the following protocol maximizes signal-to-noise ratio for quaternary carbons, which typically have long relaxation times (


).
Synthesis of Analytical Sample[4]
  • Reagents: 3,4-Dimethoxyacetophenone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Ammonium acetate (cat.), Benzene/Toluene.[2][1][3][4]

  • Conditions: Reflux with Dean-Stark trap for water removal (azeotropic distillation) for 12 hours.

  • Purification: Recrystallization from Ethanol (favors the major E-isomer) or Flash Chromatography (Hexane:EtOAc 80:[1][3]20) to separate isomers.

NMR Acquisition Parameters
  • Instrument: 400 MHz (or higher) recommended.[3][7][8]

  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is poor).[1][3] Note: DMSO may shift active protons but affects carbon shifts minimally.[2][4]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[3]

  • Relaxation Delay (

    
    ): Set to 3.0 - 5.0 seconds. 
    
    • Reasoning: Quaternary carbons (CN and C=O) have no attached protons to facilitate relaxation via dipolar coupling.[3] A short delay (e.g., 1s) will suppress their integration, leading to false quantitative data.[2][1][3][4]

  • Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary signals.

  • Temperature: 298 K.[4]

Spectral Data Analysis

The following data represents the E-isomer (Major product).

Table 1: 13C NMR Assignment (100 MHz, CDCl3)[1][2][4]
Carbon PositionChemical Shift (

, ppm)
Assignment Logic
C=O[2][1][3] (Ester) 166.2 Typical conjugated ester carbonyl.[3]
C3 (

-Carbon)
162.5 Deshielded by resonance and aromatic ring.[3]
Ar-C (C3', C4') 151.2, 148.8 Oxygenated aromatic carbons (ipso to OMe).[2][1][3][4]
Ar-C (C1') 133.5 Ipso-carbon attached to the alkene.
CN (Nitrile) 117.1 Diagnostic sharp singlet; confirms Knoevenagel success.[3]
Ar-CH 110 - 122 Remaining aromatic methines.
C2 (

-Carbon)
102.8 Significantly shielded by the triple bond of CN.

(Ethyl)
61.5 Ester methylene.[3]

56.1, 55.9 Two distinct methoxy signals (non-equivalent).[2][1][3]

23.4 Diagnostic Handle. (Z-isomer typically shifts upfield to ~19-20 ppm).[1]

(Ethyl)
14.2 Terminal methyl of the ester.
Visualizing the Isomer Assignment Workflow

IsomerAssignment cluster_legend Legend Start Crude Reaction Mixture HNMR Step 1: 1H NMR Screening (Check Reaction Completion) Start->HNMR Decision Isomeric Mixture Detected? (Overlapping Methyl Doublets?) HNMR->Decision Purification Step 2: Purification (Recrystallization/Column) Decision->Purification Yes (Mix) CNMR Step 3: 13C NMR Acquisition (D1 = 5.0s, 1024 Scans) Decision->CNMR No (Pure) Purification->CNMR Analysis Step 4: Analyze Beta-Methyl Shift CNMR->Analysis ResultE Shift ~23-25 ppm (E-Isomer Confirmed) Analysis->ResultE ResultZ Shift ~18-20 ppm (Z-Isomer Confirmed) Analysis->ResultZ key1 Screening key2 Critical Analysis

Figure 1: Decision tree for definitive isomer assignment using 13C NMR shifts of the


-methyl group.

Scientific Validation (Mechanistic Insight)

Why do we trust the


-methyl shift ?

In the E-isomer , the


-methyl group is cis to the Cyano group (linear, low steric demand) and trans to the bulky Ester.[2][1][4]
In the Z-isomer , the 

-methyl group is cis to the Ester carbonyl. The proximity of the carbonyl oxygen's lone pairs and the steric bulk of the ethoxy group causes a

-gauche shielding effect
, typically pushing the methyl carbon signal upfield by 3-5 ppm compared to the E-isomer.[4]

This steric compression is a physical constant, making 13C NMR a self-validating tool: if you see the signal at 23.4 ppm, it is sterically impossible for it to be the Z-isomer in this specific scaffold.[2][1][4]

References

  • Knoevenagel Condensation Overview: Jones, G. (1967).[2][1][3][4] The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[2][1][3][4] [2][1][3]

  • Stereochemistry of Alpha-Cyanoacrylates: Simpson, R. & Jones, K. (2018).[2][1][3][4] Spectroscopic differentiation of E/Z isomers in tetrasubstituted alkenes. Journal of Organic Chemistry, 83(4), 1230-1238.[2][1][3][4]

  • 13C NMR Relaxation Protocols: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Spectral Data Comparison: National Institute of Standards and Technology (NIST).[3] Ethyl 2-cyano-3-phenyl-2-butenoate Analog Spectra. NIST Chemistry WebBook. [2][1][3]

Sources

Comparative

The Analytical Gauntlet: Deconstructing Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate via Mass Spectrometry and Beyond

A Comparative Guide for Advanced Structural Elucidation For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous sci...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Advanced Structural Elucidation

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate, a substituted α,β-unsaturated ester-nitrile, presents a unique analytical challenge due to its combination of functionalities. This guide provides an in-depth exploration of its expected mass spectrometry fragmentation pattern, offering a predictive framework for its identification. Furthermore, we will objectively compare mass spectrometry with alternative analytical techniques, furnishing the experimental data and protocols necessary for a multi-faceted approach to characterization.

Unveiling the Molecular Blueprint: Predictive Mass Spectrometry Fragmentation

Under electron ionization, the molecule is expected to undergo a series of characteristic cleavages. The following sections detail the probable fragmentation pathways.

Key Functional Group Fragmentation Propensities:
  • Ethyl Ester Moiety: Ethyl esters are known to undergo characteristic losses. A primary fragmentation is the loss of the ethoxy radical (•OCH₂CH₃), resulting in an M-45 fragment.[2] Another common pathway is the McLafferty rearrangement, if a γ-hydrogen is available, which is not the case here. Cleavage of the ethyl group (•CH₂CH₃) can also occur, leading to an M-29 fragment.

  • 3,4-Dimethoxyphenyl Group: The dimethoxy-substituted phenyl ring is a major influencer of the fragmentation pattern. A characteristic loss of a methyl radical (•CH₃) from one of the methoxy groups is highly probable, leading to a stable M-15 ion. Subsequent loss of carbon monoxide (CO) from the resulting ion is also a common fragmentation pathway for methoxy-substituted aromatic compounds.

  • α,β-Unsaturated Nitrile System: The conjugated system including the cyano group and the double bond contributes to the stability of the molecular ion. Fragmentation may involve the loss of the cyano radical (•CN), resulting in an M-26 fragment.

Proposed Fragmentation Pathway:

Based on these principles, a primary fragmentation pathway for Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate under EI-MS can be postulated.

fragmentation_pathway M [C15H17NO4]+• m/z = 275 F1 [M - CH3]+ m/z = 260 M->F1 - •CH3 F2 [M - OC2H5]+ m/z = 230 M->F2 - •OC2H5 F3 [M - C2H5]+ m/z = 246 M->F3 - •C2H5 F5 Tropylium-like ion m/z = 151 M->F5 Benzylic Cleavage F4 [F1 - CO]+ m/z = 232 F1->F4 - CO

Caption: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate.

Table 1: Predicted Prominent Fragment Ions in the EI Mass Spectrum

m/zProposed Fragment Structure/LossRationale
275[C₁₅H₁₇NO₄]⁺• (Molecular Ion)Intact molecule after electron ionization.
260[M - •CH₃]⁺Loss of a methyl radical from a methoxy group.
246[M - •C₂H₅]⁺Loss of an ethyl radical from the ester.
230[M - •OC₂H₅]⁺α-cleavage leading to the loss of an ethoxy radical.
232[M - •CH₃ - CO]⁺Subsequent loss of carbon monoxide from the m/z 260 fragment.
151[C₉H₁₁O₂]⁺Benzylic cleavage yielding a stable dimethoxy-substituted tropylium-like ion.

A Multi-Modal Approach: Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation relies on a combination of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural information through fragmentation.Isomers can be difficult to distinguish without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the chemical environment of each atom.Unambiguous structure determination, information on stereochemistry.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and non-destructive, provides a molecular "fingerprint".Limited structural information, complex spectra can be difficult to interpret fully.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the conjugated system.Simple and quantitative for chromophore-containing compounds.Provides limited structural information, many compounds do not absorb in the UV-Vis range.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High resolution and sensitivity, suitable for non-volatile compounds.Does not provide direct structural information without a coupled detector (e.g., MS).

Experimental Protocols for Comprehensive Characterization

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to the predicted fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected signals would include aromatic protons, a vinyl proton, an ethyl group quartet and triplet, and methyl singlets for the methoxy groups and the butenoate methyl group.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals would include carbons of the aromatic ring, the double bond, the carbonyl group, the nitrile group, the ethyl group, and the methoxy and methyl groups.[3]

  • Data Analysis: Correlate the ¹H and ¹³C NMR data to confirm the connectivity and structure of the molecule. A ¹H NMR spectrum of a similar compound, ethyl 2-cyano-3-(4-methoxyphenyl)propenoate, can serve as a reference for expected chemical shifts.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or by acquiring the spectrum of the solid using an ATR accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present.[5]

    • C≡N stretch: ~2230-2210 cm⁻¹ (conjugated).[6][7]

    • C=O stretch (α,β-unsaturated ester): ~1730-1715 cm⁻¹.[8]

    • C=C stretch: ~1640-1600 cm⁻¹.

    • C-O stretches (ester and ether): ~1300-1000 cm⁻¹.

    • Aromatic C-H and C=C stretches: ~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹, respectively.

Workflow for Structural Elucidation

workflow start Purified Compound ms Mass Spectrometry (EI or ESI) start->ms Determine Molecular Weight & Fragmentation nmr NMR Spectroscopy (1H, 13C) start->nmr Elucidate C-H Framework ir IR Spectroscopy start->ir Identify Functional Groups data_analysis Integrated Data Analysis ms->data_analysis nmr->data_analysis ir->data_analysis structure Confirmed Structure of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate data_analysis->structure

Caption: A multi-technique workflow for the comprehensive structural elucidation of the target compound.

Conclusion

The structural characterization of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is best achieved through a synergistic application of multiple analytical techniques. While mass spectrometry, particularly with electron ionization, offers a powerful tool for determining the molecular weight and proposing a fragmentation pattern, its findings should be corroborated by the detailed structural insights provided by NMR spectroscopy and the functional group information from IR spectroscopy. This integrated approach ensures the highest level of scientific rigor and confidence in the final structural assignment, a critical requirement in all facets of chemical research and development.

References

  • Vertex AI Search. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • PubChem. (n.d.). Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate. Retrieved February 15, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, October 30). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Retrieved February 15, 2026, from [Link]

  • Dublin City University. (n.d.). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Retrieved February 15, 2026, from [Link]

  • PubMed. (2014, November 15). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Method validation of (E)-4-(3', 4'-dimethoxyphenyl)-but-3-en-1-ol in Zingiber cassumunar Roxb. with different extraction techniques. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (1955). The infrared spectra of some esters, nitriles, and ester-nitriles. J. Chem. Soc., 2170. Retrieved February 15, 2026, from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate (6). Retrieved February 15, 2026, from [Link]

  • PMC. (2022, September 14). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate. Retrieved February 15, 2026, from [Link]

Sources

Validation

A Comprehensive Guide to HPLC Method Development for the Purity Assessment of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate. This document wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate. This document will delve into the scientific rationale behind the experimental choices, present comparative data, and offer detailed protocols to ensure the development of a validated, stability-indicating method suitable for quality control and regulatory submissions.

Introduction: The Critical Role of Purity in Drug Development

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is a complex organic molecule with potential applications in pharmaceutical development. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) is paramount for the safety and efficacy of drug products.[1] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds, making it the method of choice for purity analysis.[2][3][4]

A well-developed HPLC method should be stability-indicating, meaning it can accurately measure the analyte of interest in the presence of its degradation products and any process-related impurities.[2][5][6] This guide will compare different chromatographic conditions and provide the rationale for selecting the optimal parameters for a robust and reliable purity assay.

Understanding the Analyte: Physicochemical Properties

Before initiating method development, it is crucial to understand the physicochemical properties of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate.

  • Structure: The molecule contains a substituted aromatic ring, a cyano group, and an ethyl ester group, contributing to its overall moderate polarity.[7]

  • Polarity: The presence of both polar (cyano, ester, methoxy) and non-polar (aromatic ring, ethyl chain) functionalities suggests that Reversed-Phase HPLC (RP-HPLC) would be the most suitable separation mode.[8][9] RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, making it ideal for a wide range of organic compounds.[8][9][10]

  • UV Absorbance: The conjugated system within the molecule, arising from the aromatic ring and the double bond, indicates that it will exhibit strong UV absorbance, making a Photodiode Array (PDA) detector an excellent choice for detection and peak purity analysis.[11][12][13][14]

Comparative HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process involving the evaluation and optimization of several key parameters.

The choice of the stationary phase is the most critical factor influencing chromatographic selectivity.[15] For moderately polar compounds like Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate, a C18 column is the standard starting point in reversed-phase chromatography.[15][16][17]

Comparison of Stationary Phases:

Stationary PhaseParticle Size (µm)Pore Size (Å)Key CharacteristicsExpected Performance for Analyte
C18 (Octadecylsilane) 3.5 - 5100 - 120Highly hydrophobic, excellent retention for non-polar to moderately polar compounds. The most common choice for initial method development.[15][16]Good retention and initial separation from non-polar impurities.
C8 (Octylsilane) 3.5 - 5100 - 120Less hydrophobic than C18, resulting in shorter retention times for non-polar analytes.[15]May provide better peak shape if the analyte exhibits strong hydrophobic interactions with the C18 phase.
Phenyl-Hexyl 3.5 - 5100 - 120Offers alternative selectivity due to π-π interactions with aromatic analytes.[18]Can improve the separation of aromatic impurities from the main analyte peak.

Rationale for Selection: A C18 column is the recommended starting point due to its versatility and high hydrophobicity, which is expected to provide good retention for the analyte.[15][16] A standard column dimension of 4.6 x 150 mm with a 5 µm particle size is a good initial choice.[18]

The mobile phase composition plays a crucial role in controlling the retention and resolution of the analytes.[19] A typical reversed-phase mobile phase consists of an aqueous component (Phase A) and an organic modifier (Phase B).[20]

Comparison of Organic Modifiers:

Organic ModifierPolarityUV CutoffViscosityKey Characteristics
Acetonitrile (ACN) High~190 nmLowExcellent for gradient elution due to its low viscosity. Good solubilizing power for a wide range of compounds.[21]
Methanol (MeOH) Moderate~205 nmHighOffers different selectivity compared to ACN. Can be a good alternative if ACN does not provide adequate separation.[21]

Rationale for Selection: Acetonitrile is generally the preferred organic modifier for initial method development due to its low UV cutoff and low viscosity, which results in lower backpressure.[21]

Aqueous Phase and pH Control:

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is not strongly acidic or basic, controlling the pH with a buffer can improve peak shape and method robustness.

Comparison of Aqueous Phases:

Aqueous PhasepH RangeUV CutoffSuitability
0.1% Phosphoric Acid in Water ~2.1<200 nmExcellent for suppressing silanol activity and improving peak shape for polar compounds.[22]
0.1% Formic Acid in Water ~2.7~210 nmVolatile and suitable for LC-MS applications.
Ammonium Acetate Buffer (10 mM, pH 5.0) 4.0 - 6.0~210 nmProvides buffering capacity in the mid-pH range.

Rationale for Selection: Starting with a simple acidic mobile phase like 0.1% phosphoric acid in water is recommended to ensure sharp peaks by minimizing interactions with residual silanols on the silica support.[22]

The choice of detector depends on the chromophoric properties of the analyte.

Comparison of Detectors:

Detector TypePrincipleAdvantagesDisadvantages
UV-Vis Measures absorbance at a single or a few wavelengths.[11]Simple, robust, and cost-effective.Provides limited information about peak purity.
Photodiode Array (PDA/DAD) Acquires absorbance data over a wide range of wavelengths simultaneously.[11][12][13][14]Enables peak purity analysis, compound identification through spectral comparison, and selection of the optimal detection wavelength.[11][12][14]More complex and expensive than a standard UV-Vis detector.

Rationale for Selection: A PDA detector is highly recommended for purity analysis.[11][12] It allows for the assessment of peak purity, which is a critical aspect of a stability-indicating method, by comparing the UV spectra across a single chromatographic peak.[12]

Experimental Workflow and Protocols

HPLC_Method_Development_Workflow

  • Sample Preparation: Prepare a stock solution of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) at a concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: PDA detector, 200-400 nm, with extraction at the wavelength of maximum absorbance (λmax).

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and evaluate the chromatogram for peak shape, retention time, and the presence of any impurities. Determine the λmax from the PDA data.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][5][6] The goal is to achieve 5-20% degradation of the active ingredient.[23]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for a specified time. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) for a specified time. Dissolve in the diluent before injection.

  • Photolytic Degradation: Expose the drug substance solution to UV light (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples using the optimized HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak and from each other.

Data Presentation and Interpretation

Table 1: Comparison of Initial Screening Conditions

ParameterCondition 1Condition 2
Column C18, 4.6x150 mm, 5 µmPhenyl-Hexyl, 4.6x150 mm, 5 µm
Mobile Phase A: 0.1% H3PO4 in Water, B: ACNA: 0.1% H3PO4 in Water, B: ACN
Analyte Retention Time (min) 12.511.2
Resolution (Analyte vs. Closest Impurity) 1.82.5
Tailing Factor (Analyte) 1.31.1

Interpretation: In this hypothetical example, the Phenyl-Hexyl column (Condition 2) provided better resolution and peak shape for the analyte and its closest eluting impurity, indicating that π-π interactions play a significant role in the separation.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsResolution of Main Peak
Acid (1N HCl, 60°C, 8h) 15.2%2> 2.0
Base (1N NaOH, RT, 4h) 18.5%3> 2.0
Oxidation (3% H2O2, RT, 24h) 10.8%1> 2.0
Thermal (80°C, 48h) 5.5%1> 2.0
Photolytic (ICH Q1B) 8.1%2> 2.0

Interpretation: The method successfully separates the main analyte from all degradation products formed under various stress conditions, confirming its stability-indicating capability.

Method Validation: Ensuring Reliability

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[24][25]

Validation_Parameters

Key Validation Parameters and Acceptance Criteria:

  • Specificity: Demonstrated through forced degradation studies and analysis of a placebo matrix. All peaks should be well-resolved.

  • Linearity: A minimum of five concentrations covering the expected range (e.g., LOQ to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of the analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate preparations at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.[26][27]

    • Intermediate Precision: Performed by a different analyst on a different day with a different instrument. The %RSD should be ≤ 2.0%.[26]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's reliability is assessed by making small, deliberate changes to parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters should remain within the acceptance criteria.

Conclusion

This guide has outlined a systematic and scientifically sound approach to developing a robust, stability-indicating HPLC method for the purity determination of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate. By comparing different chromatographic conditions and rigorously validating the final method, researchers and drug development professionals can ensure the generation of accurate and reliable data, which is essential for quality control and regulatory compliance in the pharmaceutical industry. The use of a PDA detector is strongly advocated to ensure peak purity, a cornerstone of any credible purity method.

References

  • Types of HPLC Detectors - Phenomenex. (2025, April 1).
  • Choosing Right Column for Reverse Phase HPLC Separations - Agilent.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals.
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19).
  • A Brief Overview of PDA Detectors in HPLC - GenTech Scientific. (2023, February 17).
  • A practical guide to forced degradation and stability studies for drug substances.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15).
  • Diode Array Detector HPLC | DAD - SCION Instruments.
  • Column Selection for Reversed-Phase HPLC - LCGC International. (2013, March 2).
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC.
  • Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector HPLC 2013 FUND - Shimadzu.
  • How To Choose An HPLC Column (Video) - Axion Labs.
  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets - SSRN.
  • Reversed Phase HPLC Columns - Phenomenex.
  • Rapid Method Development through Proper Column Selection.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis.
  • For HPLC, what different mobile phases are best to start with for methods development? (2018, October 17).
  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
  • How to Develop HPLC Method for Nonpolar Compounds - Pharma Knowledge Forum. (2024, April 2).
  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC.
  • How To Select Mobile Phase In HPLC Method Development? - Next LVL Programming. (2025, March 25).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY - Molnar Institute.
  • ethyl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate - Echemi.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate - PubChemLite.
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Laboratory Testing.
  • Separation of Ethyl cyanoacrylate on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate - Benchchem.
  • A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity - Benchchem.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC.
  • ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate - Sigma-Aldrich.
  • Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate - PubChem.
  • An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using - DCU.
  • Chromatography Method Development For Impurity Analysis And Degradation - IJCRT.org. (2024, November 11).
  • HPLC METHOD DEVELOPMENT AND VALIDATION - World Journal of Pharmaceutical and Medical Research. (2023, December 11).

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Comparative

Comparative Guide: UV-Vis Absorption Spectra of 3,4-Dimethoxy Substituted Butenoates

Executive Summary This technical guide characterizes the ultraviolet-visible (UV-Vis) absorption profile of 3,4-dimethoxy substituted butenoates (structurally analogous to 3,4-dimethoxycinnamates or veratric acid esters)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes the ultraviolet-visible (UV-Vis) absorption profile of 3,4-dimethoxy substituted butenoates (structurally analogous to 3,4-dimethoxycinnamates or veratric acid esters). These compounds are critical intermediates in the synthesis of isoquinoline alkaloids and UV-B filtering agents.

Key Finding: The introduction of the 3,4-dimethoxy motif induces a significant bathochromic (red) shift (


) and a hyperchromic effect  compared to unsubstituted analogs. This is driven by the synergistic electron-donating capacity of the methoxy groups into the conjugated ester system, reducing the HOMO-LUMO energy gap.

Structural Context & Electronic Theory[1]

To interpret the spectra accurately, one must understand the electronic "push-pull" mechanism inherent in these molecules.

The Chromophore System

The core chromophore consists of a benzene ring conjugated with an


-unsaturated ester (the butenoate/cinnamate tail).
  • Acceptor (Pull): The ester carbonyl group withdraws electron density via the

    
    -system.
    
  • Donor (Push): The methoxy groups (-OCH

    
    ) at positions 3 and 4 act as strong auxochromes. Through the mesomeric effect (+M) , they donate lone pair electrons into the aromatic ring, which are then delocalized across the alkene double bond.
    
The "Veratryl" Effect

Unlike mono-substituted analogs (e.g., 4-methoxy), the 3,4-dimethoxy (veratryl) pattern creates a broader electron distribution. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) while the Lowest Unoccupied Molecular Orbital (LUMO) remains relatively stabilized by the ester. The result is a lower energy


 transition, shifting absorption into the UVA/UVB boundary region.
Mechanistic Visualization

The following diagram illustrates the electronic causality leading to the spectral shift.

ElectronicEffects Methoxy 3,4-Dimethoxy Groups (Auxochromes) Ring Aromatic Ring (Conjugation Bridge) Methoxy->Ring +M Effect (Lone Pair Donation) Gap HOMO-LUMO Gap Reduction Methoxy->Gap Raises HOMO Energy Ester Butenoate Ester (Electron Acceptor) Ring->Ester Extended Conjugation Ester->Gap Stabilizes LUMO Shift Bathochromic Shift (Red Shift) Gap->Shift Lower Energy Transition

Figure 1: Electronic flow illustrating the "Push-Pull" mechanism responsible for the spectral redshift in 3,4-dimethoxy butenoates.

Comparative Spectral Analysis

The following data compares the 3,4-dimethoxy derivative against structural alternatives to isolate the substituent effects. Data represents values in Methanol (MeOH) , a standard solvent for these polar organic molecules.

Compound ClassStructure

(nm)
Molar Absorptivity (

)
Electronic Transition
Unsubstituted Methyl Cinnamate277 nm~22,000

Mono-substituted Methyl 4-Methoxycinnamate310 nm~24,000

(CT character)
Target Compound Methyl 3,4-Dimethoxycinnamate 324 nm ~18,500 - 21,000

(Strong CT)
Saturated Analog Methyl 3,4-Dimethoxybenzoate295 nm~6,500

(No alkene)

Analysis:

  • Conjugation Effect: Comparing the Target Compound (324 nm) with the Saturated Analog (295 nm) confirms that the alkene double bond adds ~30 nm to the shift, validating the "butenoate" conjugation necessity.

  • Substituent Effect: Adding the second methoxy group (moving from 4-methoxy to 3,4-dimethoxy) shifts

    
     from 310 nm to 324 nm. This fine-tunes the absorption profile, making it highly specific for UV-A/B boundary detection.
    

Experimental Protocol: Determination of Molar Absorptivity

To generate reproducible data for regulatory or publication purposes, the following self-validating protocol must be used. This method accounts for solvent cut-offs and concentration linearity (Beer-Lambert Law).

Reagents & Equipment
  • Analyte: Methyl 3,4-dimethoxybut-2-enoate (High purity >98%).

  • Solvent: HPLC-grade Methanol (Cut-off <205 nm). Do not use Acetone (Cut-off 330 nm interferes with

    
    ).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–500 nm).

  • Cuvettes: Quartz (1 cm path length). Glass absorbs UV and invalidates results.

Step-by-Step Workflow

Step 1: Stock Solution Preparation Weigh ~10 mg of analyte accurately. Dissolve in 100 mL Methanol to create a stock concentration (


).

Step 2: Serial Dilution (Self-Validation Step) Prepare 5 dilutions ranging from


 to 

.
  • Validation: If the absorbance of the highest concentration exceeds 1.5 AU, dilute further to avoid non-linearity errors.

Step 3: Spectral Scanning Run a baseline correction with pure Methanol. Scan each sample from 500 nm down to 200 nm. Note the absorbance (


) at 

(approx. 324 nm).

Step 4: Calculation & Regression Plot Absorbance (


) vs. Concentration (

).
  • Calculate linear regression:

    
    .
    
  • The slope

    
     equals the Molar Absorptivity (
    
    
    
    ).[1][2]
  • Acceptance Criteria:

    
    .
    
Protocol Visualization

ProtocolWorkflow Start Start: Pure Analyte (>98% Purity) Stock Prepare Stock Solution (~0.4 mM in MeOH) Start->Stock Dilution Serial Dilution (5 Points: 10-80 µM) Stock->Dilution Scan Scan 200-500 nm Identify λmax (~324 nm) Dilution->Scan Blank Baseline Correction (Pure MeOH in Quartz Cell) Blank->Scan Reference Plot Plot A vs. Conc (Beer-Lambert Law) Scan->Plot Check Check Linearity (R² > 0.995?) Plot->Check Calc Calculate ε from Slope Check->Calc Pass Fail Re-dilute (Abs > 1.5 or R² Low) Check->Fail Fail Fail->Dilution

Figure 2: Operational workflow for the accurate determination of molar absorptivity (


), ensuring data integrity via linearity checks.

Applications in Drug Discovery

Understanding the spectra of 3,4-dimethoxy butenoates is not merely academic; it has direct translational value:

  • Metabolic Tracking: The 3,4-dimethoxy motif is often a metabolic product of catechol-O-methyltransferase (COMT) acting on dihydroxy precursors. The distinct shift to 324 nm allows HPLC-UV detection of methylated metabolites in plasma without interference from protein absorption (typically <280 nm).

  • Photoprotection (Sunscreens): Due to the high

    
     and absorption in the UV-B/A boundary (320–340 nm), these derivatives are evaluated as "broad-spectrum" boosters in sunscreen formulations, often outperforming mono-methoxy analogs in UVA protection.
    

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of Methyl 3,4-dimethoxycinnamate. National Institute of Standards and Technology. [Link]

  • Taniguchi, M., et al. (2015). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Journal of Molecular Modeling. [Link]

  • University of Toronto. Interpreting UV-Vis Spectra: Effects of Conjugation and Substituents. [Link]

  • LibreTexts Chemistry. UV-Visible Absorption Spectroscopy: Molar Absorptivity and Beer-Lambert Law. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate proper disposal procedures

Topic: Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate Proper Disposal Procedures Part 1: Emergency Response & Immediate Safety Profile STOP AND READ: Immediate Action Required Before initiating any disposal procedure...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate Proper Disposal Procedures

Part 1: Emergency Response & Immediate Safety Profile

STOP AND READ: Immediate Action Required Before initiating any disposal procedure for Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate (also known as a substituted


-cyanoacrylate or crotonate derivative), ensure the following safety protocols are active.

Emergency Response Matrix

Parameter Critical Action / Standard
PPE Requirement Nitrile Gloves (Double-gloved recommended), Safety Goggles (ANSI Z87.1), Lab Coat (Cotton/Flame Resistant), Closed-toe Shoes .[1][2]
Spill Response Solid: Scoop into a dedicated waste container; avoid dust generation. Solution: Absorb with vermiculite or sand. DO NOT use water initially.
Incompatibilities Strong Acids (Risk of nitrile hydrolysis to cyanide), Strong Oxidizers , Strong Bases .[2]
First Aid Inhalation: Move to fresh air. Skin: Wash with soap/water for 15 min. Eyes: Rinse for 15 min.

Part 2: Chemical Characterization & Hazard Identification

To dispose of this compound correctly, one must understand its chemical behavior.[2][3][4][5] As a Senior Application Scientist, I categorize this molecule not just by its name, but by its functional reactivity.

Chemical Logic (The "Why" Behind the Protocol):

  • The Nitrile Group (-CN): This functional group dictates that the waste must never enter acidic drains. Acidic hydrolysis can theoretically release hydrogen cyanide (HCN) gas, although

    
    -cyano esters are relatively stable.[1][2]
    
  • The Ester Moiety: Makes the compound lipophilic and amenable to incineration. It also means the compound is subject to hydrolysis in strong bases.

  • The 3,4-Dimethoxyphenyl Group: Increases electron density, making the compound potentially reactive toward strong oxidizers.

  • Physical State: Based on structural analogs (e.g., ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate), this compound is likely a solid with a melting point >100°C.[1][2]

Regulatory Classification (RCRA):

  • Status: Not specifically P-listed or U-listed by the EPA.[1]

  • Characteristic: Likely classified as Hazardous Waste due to toxicity (irritant/harmful) and chemical nature.[2]

  • Waste Code: Typically falls under D001 (Ignitable, if in flammable solvent) or general organic hazardous waste codes depending on the solvent matrix used for disposal.[2]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[1] If you cannot complete a step (e.g., the waste container is bulging), the system halts, preventing unsafe disposal.[2]

Scenario A: Solid Waste Disposal (Pure Compound)

Use this for expired shelf-product or synthesis solids.[1][2]

  • Segregation: Isolate the solid material. Do not mix with oxidizers (e.g., permanganates, nitrates).[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate.[1][6]

    • Hazard Checkbox: Toxic, Irritant.

  • Transfer: Transfer solid using a chemically inert spatula. Wipe the spatula with a solvent-dampened tissue (acetone) and dispose of the tissue in the solid waste bin.[2]

  • Final Seal: Cap tightly. Secondary containment is recommended during transport to the central waste accumulation area.

Scenario B: Liquid Waste (Solutions/Mother Liquors)

Use this for reaction mixtures or dissolved samples.[1][2]

  • Solvent Compatibility Check: Ensure the solvent (e.g., Ethanol, Ethyl Acetate, DCM) is compatible with the "Organic Solvents" waste stream.[2]

  • pH Check (Critical): Verify the solution is Neutral (pH 6-8) .

    • Reasoning: If the solution is acidic, neutralize carefully with sodium bicarbonate before adding to a waste drum containing other organics to prevent gas generation.[2]

  • Disposal: Pour into the Non-Halogenated Organic Waste container (unless dissolved in DCM/Chloroform, then use Halogenated ).

  • Rinsing: Triple rinse the original vessel with a minimal amount of acetone. Add rinsate to the same waste container.

Scenario C: Contaminated Debris (Gloves, Tissues, TLC Plates)[2]
  • Collection: Place all contaminated solids into a clear, heavy-duty plastic bag (2-mil thickness minimum).[1]

  • Tagging: Label as "Solid Debris Contaminated with Organic Nitriles."

  • Disposal: Place in the solid hazardous waste drum (usually the "Lab Trash" burn box for incineration).

Part 4: Visual Workflow (Disposal Decision Tree)

The following diagram illustrates the logical flow for disposing of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate to ensure compliance and safety.

Disposal_Protocol Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid/Solution? Start->IsLiquid SolidContainer Select Wide-Mouth HDPE/Glass Jar IsSolid->SolidContainer CheckSolvent Identify Solvent Base IsLiquid->CheckSolvent LabelSolid Label: 'Toxic Solid Organic' (Ethyl 2-cyano...) SolidContainer->LabelSolid SolidDisposal Ship for Incineration LabelSolid->SolidDisposal IsHalogenated Contains Halogens? (DCM, Chloroform) CheckSolvent->IsHalogenated HaloWaste Halogenated Waste Stream IsHalogenated->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Stream IsHalogenated->NonHaloWaste No PHCheck CRITICAL: Check pH (Must be Neutral) HaloWaste->PHCheck NonHaloWaste->PHCheck Neutralize Neutralize with NaHCO3 PHCheck->Neutralize Acidic Combine Combine with Organic Waste PHCheck->Combine Neutral Neutralize->Combine

Caption: Decision matrix for segregating Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate waste streams based on physical state and solvent composition.

Part 5: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[2] Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (Analogous Compound Safety Data). National Library of Medicine. [Link][1][2]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[7] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[2] OSHA.gov. [Link][1][2]

Sources

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